molecular formula C14H15NOS B1597784 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde CAS No. 175202-78-5

4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde

Cat. No.: B1597784
CAS No.: 175202-78-5
M. Wt: 245.34 g/mol
InChI Key: IIKIVYFYAIKVBC-UHFFFAOYSA-N
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Description

4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde is a useful research compound. Its molecular formula is C14H15NOS and its molecular weight is 245.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-14(2,3)12-9-17-13(15-12)11-6-4-10(8-16)5-7-11/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKIVYFYAIKVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381164
Record name 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-78-5
Record name 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde (CAS 175202-78-5): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde, a heterocyclic aldehyde of significant interest to the chemical and pharmaceutical research communities. This guide moves beyond simple data reporting to offer practical insights into its synthesis, characterization, and application, grounded in established chemical principles. The core value of this molecule lies in the combination of a "privileged" thiazole scaffold, known for its prevalence in pharmacologically active compounds, and a versatile aldehyde functional group, which serves as a reactive handle for constructing diverse molecular architectures.[1] This guide is intended for researchers and drug development professionals seeking to leverage this building block for the synthesis of novel chemical entities.

Core Chemical Identity and Physicochemical Properties

4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde is a substituted aromatic compound featuring a central benzaldehyde ring linked to a 4-(tert-butyl)-thiazole moiety at the 4-position. The tert-butyl group provides steric bulk and lipophilicity, which can be critical for modulating molecular interactions and pharmacokinetic properties in drug candidates.

Table 1: Chemical and Physical Properties

Property Value Source(s)
CAS Number 175202-78-5 [2][3][4]
Molecular Formula C₁₄H₁₅NOS [2][3]
Molecular Weight 245.34 g/mol [3]
IUPAC Name 4-[4-(tert-butyl)-1,3-thiazol-2-yl]benzaldehyde [3]
SMILES CC(C)(C)C1=CSC(=N1)C1=CC=C(C=O)C=C1 [3]
Physical State Expected to be a crystalline solid at room temperature. [5]

| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |[5] |

Note: Specific experimental data for properties like melting point and boiling point are not widely published. Values are inferred based on the properties of analogous 2-arylthiazole and benzothiazole structures.[5]

Spectroscopic Profile and Structural Elucidation

For any synthetic intermediate, unambiguous structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for this compound, providing a framework for its identification and purity assessment. The interpretation relies on fundamental principles of spectroscopic techniques.[6]

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight.

  • Expected M+ Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should exhibit a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight of 245.34.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ , characteristic of an aromatic aldehyde carbonyl group.

  • Aromatic C=C Stretch: Multiple sharp peaks between 1450-1600 cm⁻¹ corresponding to the C=C stretching vibrations within the benzaldehyde and thiazole rings.

  • C-H Bonds: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹ , while aliphatic C-H stretches from the tert-butyl group will be observed just below 3000 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the molecule's carbon-hydrogen framework.[7]

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A sharp singlet is predicted far downfield, typically between δ 9.9-10.1 ppm . Its integration should be 1H.

    • Aromatic Protons (Benzaldehyde Ring): Two distinct doublets are expected in the aromatic region (δ 7.8-8.2 ppm). The protons ortho to the aldehyde will be further downfield than the protons ortho to the thiazole ring, each integrating to 2H.

    • Thiazole Proton: A singlet corresponding to the single proton on the thiazole ring is expected around δ 7.2-7.5 ppm (1H).

    • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9H will be present in the upfield aliphatic region, typically around δ 1.3-1.4 ppm .

  • ¹³C NMR:

    • Aldehyde Carbonyl: The aldehyde carbon signal will be significantly downfield, expected around δ 190-193 ppm .

    • Aromatic & Thiazole Carbons: Multiple signals will be present in the δ 115-170 ppm range, corresponding to the carbons of the two aromatic rings.

    • tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon around δ 35 ppm and one for the methyl carbons around δ 30 ppm .

Synthesis and Purification: A Representative Protocol

The most robust and common method for constructing a 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis. The following is a representative, field-proven protocol adapted for this specific target.

Causality Statement: This procedure involves the condensation of a thioamide with an α-haloketone. The choice of 4-formylthiobenzamide provides the benzaldehyde and C2-N atoms of the thiazole, while 1-bromo-3,3-dimethyl-2-butanone provides the C4-C5-S atoms and the tert-butyl group. Ethanol is selected as a solvent for its ability to dissolve both reactants and facilitate the reaction upon heating.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification & QC A Charge Reactor: 1. 4-Formylthiobenzamide (1.0 eq) 2. 1-Bromo-3,3-dimethyl-2-butanone (1.05 eq) 3. Ethanol (10 vol) B Heat to Reflux (approx. 78°C) for 4-6 hours A->B C Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) Checkpoint: Disappearance of starting thioamide B->C Progress Check D Cool to Room Temperature C->D E Neutralize with aq. NaHCO₃ to pH 7-8 D->E F Extract with Ethyl Acetate (3x) E->F G Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo F->G H Purify crude solid via Flash Column Chromatography G->H I Final Product: 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde H->I J QC Analysis: ¹H NMR & LC-MS Checkpoint: Confirm structure and >95% purity I->J

Caption: Workflow for the Hantzsch synthesis of the title compound.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-formylthiobenzamide (1.0 eq) and ethanol (approx. 10 volumes relative to the thioamide). Stir until dissolved.

  • Reagent Addition: Add 1-bromo-3,3-dimethyl-2-butanone (1.05 eq) to the solution. The slight excess of the bromoketone ensures complete consumption of the more valuable thioamide.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction's progress every hour using thin-layer chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The reaction is complete when the starting thioamide spot is no longer visible.

  • Workup: Cool the mixture to ambient temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral (pH 7-8). This step quenches any unreacted bromo-ketone and neutralizes the HBr byproduct formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically an off-white or yellow solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Final Validation: Combine the pure fractions and remove the solvent. Confirm the structure and assess purity (>95%) using ¹H NMR and LC-MS analysis.

Chemical Reactivity and Applications in Research

The primary value of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde in a research setting, particularly in drug discovery, is its role as a versatile intermediate.[8][9] The aldehyde functionality is a gateway to a vast number of chemical transformations, allowing for the rapid generation of compound libraries for biological screening.

Key Transformations and Applications:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

  • Schiff Base Formation: Condensation with primary amines to yield imines, which are valuable intermediates themselves or can act as ligands.[10]

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, enabling carbon-carbon bond formation.

  • Aldol and Related Condensations: Serves as an electrophile in reactions to build more complex carbon skeletons.

The thiazole core itself is a privileged structure, meaning it frequently appears in successful drugs.[1] Its rigid, planar nature and ability to participate in hydrogen bonding make it an excellent scaffold for interacting with biological targets like enzymes and receptors.[1][11] Derivatives of related benzothiazoles have been investigated as imaging agents for amyloid-β plaques in Alzheimer's disease research, highlighting the therapeutic relevance of this structural class.[12]

G A Building Block (CAS 175202-78-5) B Derivative Synthesis (e.g., Reductive Amination, Wittig, Condensation) A->B Versatile Handle C Compound Library (Diverse Structures) B->C Generates D High-Throughput Screening (HTS) C->D Input for E Hit Identification D->E Identifies F Lead Optimization (SAR Studies) E->F Initiates G Drug Candidate F->G Develops

Caption: Role of the title compound in a drug discovery workflow.

Safety, Handling, and Storage

Table 2: Inferred Hazard Profile and Handling

Category Recommendation Source(s)
GHS Hazards (Predicted) Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation. [14][15]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. [13]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [16]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., argon or nitrogen) as it may be sensitive to air and light. [13]

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company. |[16] |

Conclusion

4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde is more than a catalog chemical; it is a potent tool for medicinal chemists and researchers. Its structure combines a biologically relevant thiazole scaffold with a synthetically versatile aldehyde group. Understanding its properties, a reliable synthetic route, and its potential applications allows research teams to efficiently integrate this molecule into drug discovery programs, accelerating the development of novel therapeutics.

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Sources

Chemical structure of 4-(4-tert-butylthiazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-tert-butylthiazol-2-yl)benzaldehyde: A Privileged Scaffold in Modern Drug Discovery

Introduction

4-(4-tert-butylthiazol-2-yl)benzaldehyde is a heterocyclic compound of significant interest to the scientific and drug development communities. At its core, the molecule features a benzaldehyde moiety linked to a thiazole ring, which is further substituted with a sterically prominent tert-butyl group. This unique amalgamation of functional groups—the reactive aldehyde and the biologically active thiazole core—positions it as a versatile building block for the synthesis of novel therapeutic agents. The thiazole ring, in particular, is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds. This guide provides an in-depth analysis of its chemical structure, a detailed synthetic protocol with mechanistic insights, and explores its applications as a key intermediate in the development of advanced therapeutics.

Chemical Identity and Physicochemical Properties

The structural and electronic properties of 4-(4-tert-butylthiazol-2-yl)benzaldehyde are fundamental to its reactivity and its interactions with biological targets. The planar aromatic systems of the benzaldehyde and thiazole rings are linked, creating an extended π-conjugated system. The bulky tert-butyl group can influence the molecule's conformation and its binding affinity to protein targets.

PropertyValueSource
IUPAC Name 4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde[1]
CAS Number 175202-78-5[1]
Molecular Formula C₁₄H₁₅NOS[1]
Molecular Weight 245.34 g/mol [1]
SMILES CC(C)(C)C1=CSC(=N1)C1=CC=C(C=O)C=C1[1]
InChIKey IIKIVYFYAIKVBC-UHFFFAOYSA-N[1]
Predicted XlogP 4.0[2]
Predicted Solubility Soluble in organic solvents like DMSO, DMF, and ethanol[3]

Synthesis and Mechanistic Rationale

The construction of the 2,4-disubstituted thiazole ring system is most effectively achieved through the Hantzsch thiazole synthesis, a classic and reliable condensation reaction.[4] This methodology involves the reaction of an α-haloketone with a thioamide. For the specific synthesis of 4-(4-tert-butylthiazol-2-yl)benzaldehyde, the key precursors are 1-bromo-3,3-dimethyl-2-butanone and 4-formylthiobenzamide.

The causality of this reaction is rooted in fundamental principles of organic reactivity. The thioamide's sulfur atom acts as a potent nucleophile, attacking the electrophilic carbon bearing the bromine atom in the α-haloketone. This initial step is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the ketone's carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a representative procedure for the synthesis of the title compound.

  • Preparation of 4-formylthiobenzamide (Thioamide Precursor):

    • To a solution of 4-formylbenzamide (1 equivalent) in anhydrous tetrahydrofuran (THF), add Lawesson's reagent (0.5 equivalents).

    • Reflux the mixture under an inert nitrogen atmosphere for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel to yield pure 4-formylthiobenzamide.

  • Condensation and Cyclization:

    • Dissolve 4-formylthiobenzamide (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

    • Add 1-bromo-3,3-dimethyl-2-butanone (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 8-12 hours, continuing to monitor by TLC.

    • The formation of the thiazole ring is typically accompanied by the precipitation of a solid.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and neutralize it with a mild base, such as a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, 4-(4-tert-butylthiazol-2-yl)benzaldehyde, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product as a crystalline solid.

Visualization of Synthetic Workflow

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis Formylbenzamide 4-Formylbenzamide Lawessons Lawessons Formylbenzamide->Lawessons Lawesson's Reagent, THF, Reflux Thioamide 4-Formylthiobenzamide Lawessons->Thioamide Thionation Thioamide_ref 4-Formylthiobenzamide Condensation Condensation Thioamide_ref->Condensation 1-Bromo-3,3-dimethyl-2-butanone, EtOH, Reflux Cyclization Cyclization Condensation->Cyclization Intramolecular Cyclization Product 4-(4-tert-butylthiazol-2-yl)benzaldehyde Cyclization->Product Dehydration G cluster_derivatives Chemical Transformations Scaffold 4-(4-tert-butylthiazol-2-yl)benzaldehyde SchiffBase Schiff Bases / Imines Scaffold->SchiffBase Primary Amines Alkenes Alkenes Scaffold->Alkenes Wittig Reagents Amines Amines Scaffold->Amines Reductive Amination Chalcones Chalcones Scaffold->Chalcones Active Methylene Cmpds.

Caption: Role as a scaffold for generating diverse chemical derivatives.

Conclusion

4-(4-tert-butylthiazol-2-yl)benzaldehyde is more than a mere chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its well-defined structure, accessible synthesis via the robust Hantzsch reaction, and the dual functionality of its reactive aldehyde and privileged thiazole core make it an invaluable tool for researchers. The demonstrated success of its derivatives as selective ZAC antagonists underscores its potential for developing novel therapeutics. As the demand for new and effective drugs continues to grow, the strategic application of such versatile molecular scaffolds will remain a cornerstone of modern drug discovery.

References

  • Liu, D., Luo, P., Ge, J., Jiang, Z., Peng, Y., & Ding, Q. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784–12791. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. [Table]. Retrieved from [Link]

  • Boutemeur, B., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Mol-Instincts. (n.d.). 4-(4-TERT-BUTYL-1,3-THIAZOL-2-YL)BENZALDEHYDE. CAS 175202-78-5. Retrieved from [Link]

  • Boutemeur, B., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.
  • PubChem. (n.d.). 4-(1,3-Benzothiazol-2-yl)benzaldehyde. Retrieved from [Link]

  • Hansen, K. B., et al. (2020). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PMC. [Link]

  • Wikipedia. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1,3-Thiazol-2-yl)benzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-tert.-butylbenzaldehyde. Retrieved from [Link]

  • MDPI. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 31(3), 574. [Link]

  • The Royal Society of Chemistry. (2025). Supplementary Information Chemoselective Benzylic Csp3-H Bond Oxidation Reactions Catalyzed by AgII(bipy)2S2O8 Complex. Retrieved from [Link]

  • Frontiers. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Molecular Biosciences. [Link]

  • NIST WebBook. (n.d.). 4-(t-Butoxy)benzaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl benzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-tert-butyl-1,3-thiazol-2-yl)phenol. Retrieved from [Link]

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A Technical Guide to the Synthesis, Characterization, and Application of Adamantane-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thiazole nucleus is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] This guide provides an in-depth technical overview of a representative thiazole derivative, 2-(Adamantan-1-ylamino)-5,5-dimethylthiazol-4(5H)-one , selected as a model compound to explore the synthesis, structural elucidation, and potential therapeutic applications of this chemical class. While the specific molecular formula C14H15NOS is not readily associated with a well-characterized thiazole in public literature, the chosen adamantane-thiazolone scaffold serves as an exemplary case study due to its documented synthetic accessibility and significant biological relevance, particularly as an enzyme inhibitor.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the practical aspects of working with this important heterocyclic family.

Introduction: The Thiazole Scaffold in Drug Discovery

The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a privileged structure in drug design.[1][4] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a versatile building block for creating bioactive molecules.[5] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[6][7]

A particularly compelling strategy in modern medicinal chemistry involves the incorporation of rigid, lipophilic moieties like the adamantane cage into drug candidates. The adamantane group can enhance a compound's metabolic stability, improve its pharmacokinetic profile, and provide a well-defined three-dimensional structure for precise interaction with biological targets.[8] The combination of an adamantane group with a thiazole nucleus, as exemplified by the model compound 2-(Adamantan-1-ylamino)-5,5-dimethylthiazol-4(5H)-one , creates a hybrid structure with significant therapeutic potential, notably in the realm of metabolic diseases through enzyme inhibition.[2][3]

This guide will use this model compound to detail the critical workflows involved in bringing such a molecule from concept to characterization.

Compound Profile & Physicochemical Properties

The selected model compound for this guide is 2-(Adamantan-1-ylamino)-5,5-dimethylthiazol-4(5H)-one .

  • Molecular Formula: C15H22N2OS

  • Molecular Weight: 294.42 g/mol

  • Core Structure: An adamantane moiety linked via an amino group to the C2 position of a 5,5-dimethyl-substituted thiazol-4(5H)-one ring.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
LogP (o/w) 3.5 - 4.5Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Topological Polar Surface Area (TPSA) ~58 ŲSuggests good potential for oral bioavailability and cell penetration.
Hydrogen Bond Donors 1 (Amine N-H)Provides a key interaction point for binding to target proteins.
Hydrogen Bond Acceptors 3 (Amine N, Carbonyl O, Thiazole N)Offers multiple sites for forming stabilizing interactions with biological targets.
pKa (Conjugate Acid) 4.0 - 5.0The imino nitrogen within the thiazole ring is weakly basic.

Synthesis and Purification Workflow

The synthesis of 2-(amino)thiazol-4(5H)-one derivatives is reliably achieved through the cyclocondensation of a substituted thiourea with an α-bromo ester.[2] This method is a variation of the well-established Hantzsch thiazole synthesis.[9]

Causality Behind Experimental Choices:

The choice of an α-bromo ester as the electrophile is critical; the bromine is an excellent leaving group, and the adjacent ester carbonyl activates the α-carbon for nucleophilic attack by the sulfur of the thiourea. The reaction is typically performed in a polar aprotic solvent like chloroform or ethanol to facilitate the dissolution of reactants without interfering with the reaction mechanism.

Diagram 1: Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control start 1-(Adamantan-1-yl)thiourea + Ethyl 2-bromo-2-methylpropanoate reaction Reflux in Chloroform (or Ethanol) start->reaction workup Reaction Quenching & Solvent Removal reaction->workup crude Crude Product workup->crude chromatography Silica Gel Column Chromatography crude->chromatography pure Pure Compound (White Solid) chromatography->pure analysis Structural & Purity Analysis (NMR, MS, HPLC) pure->analysis

Caption: Workflow for synthesis and purification of the model compound.

Step-by-Step Experimental Protocol:
  • Reactant Preparation: In a round-bottom flask, dissolve 1-(adamantan-1-yl)thiourea (1.0 eq) in anhydrous chloroform.

  • Addition: To the stirring solution, add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Wash the solution sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield 2-(adamantan-1-ylamino)-5,5-dimethylthiazol-4(5H)-one as a white solid.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Diagram 2: Analytical Characterization Workflow

G cluster_techniques Analytical Techniques cluster_data Derived Data Compound Purified Sample MS Mass Spectrometry (MS) Compound->MS NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR HPLC HPLC Analysis Compound->HPLC MW Molecular Weight Confirmation MS->MW Structure Structural Connectivity & Functional Groups NMR->Structure Purity Purity Assessment (e.g., >95%) HPLC->Purity

Caption: A multi-pronged approach to analytical characterization.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) in positive ion mode is typically used.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 295.15. The isotopic pattern for sulfur (a small M+2 peak) should also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To elucidate the precise atomic connectivity and confirm the structure. The solvent of choice is typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Insights: The adamantane cage gives rise to a series of characteristic broad singlet or multiplet signals between 1.7 and 2.2 ppm. The two methyl groups at the C5 position of the thiazole ring will appear as a sharp singlet at approximately 1.5 ppm. The N-H proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR Insights: The spectrum will show distinct signals for the carbonyl carbon (~175 ppm), the imine carbon of the thiazole ring (~160 ppm), and the unique carbons of the adamantyl cage (typically between 28 and 45 ppm).

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 8.0br s1H-NH-
~2.15m9HAdamantane CH, CH₂
~1.75m6HAdamantane CH₂
~1.50s6H-C(CH₃)₂
High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the final compound.

  • Method: A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water. Detection is performed using a UV detector at a wavelength where the thiazole ring absorbs (e.g., 254 nm).

  • Expected Result: A single major peak, indicating a high degree of purity (ideally >98%).

Potential Applications in Drug Development

Thiazolone derivatives, particularly those bearing an adamantane substituent, have emerged as promising inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[2][3]

Mechanism of Action: 11β-HSD1 Inhibition

11β-HSD1 is a crucial enzyme in the glucocorticoid pathway. It catalyzes the conversion of inactive cortisone into active cortisol within cells, particularly in liver and adipose tissue. Overactivity of this enzyme leads to elevated intracellular cortisol levels, which is implicated in the pathophysiology of metabolic syndrome, type 2 diabetes, and obesity.

By inhibiting 11β-HSD1, compounds like our model molecule can reduce local cortisol concentrations, thereby mitigating its downstream metabolic consequences. This makes them attractive therapeutic targets.

Diagram 3: Simplified Glucocorticoid Activation Pathway

G Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor Cortisol->GR HSD1->Cortisol Response Metabolic Gene Expression GR->Response Inhibitor Adamantane-Thiazole Derivative Inhibitor->HSD1

Caption: Inhibition of 11β-HSD1 blocks the activation of cortisol.

The adamantane group of the inhibitor is hypothesized to bind within a hydrophobic pocket of the enzyme's active site, while the thiazole core and its associated functional groups form key hydrogen bonds and polar interactions, leading to potent and selective inhibition.[3]

Conclusion

The adamantane-thiazole scaffold represents a highly promising area for drug discovery. This guide has detailed the robust and reproducible workflow for the synthesis, purification, and comprehensive characterization of a representative model compound, 2-(Adamantan-1-ylamino)-5,5-dimethylthiazol-4(5H)-one . The analytical protocols described form a self-validating system essential for ensuring scientific integrity. The demonstrated potential of this class of molecules to inhibit key metabolic enzymes like 11β-HSD1 underscores the power of combining privileged structural motifs to develop novel therapeutic agents. Further investigation into the structure-activity relationships (SAR) of this series is warranted to optimize potency, selectivity, and pharmacokinetic properties for clinical development.

References

  • El-Monaem, H. S. A., El-Ashmawy, M. B., Abdel-Aziz, N. I., Blacque, O., Habib, E., Thamotharan, S., & El-Emam, A. A. (2021). Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities. BMC Chemistry, 15(1), 51. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1732. [Link]

  • Karak, M., Szymański, P., Kaczor, A. A., & Drąg-Zalesińska, M. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4871. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Shafiee, A., & Ghassem-Abadi, R. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 18(9), e0291649. [Link]

  • Sharma, R., & Singh, P. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar, 4(2), 5271. [Link]

  • Wikipedia. Thiazole. [Link]

  • Yousuf, M., et al. (2017). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 22(11), 1906. [Link]

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4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde: A Key Intermediate in Modern Medicinal Chemistry

Introduction: The Significance of the Thiazole Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in pharmacologically active agents, earning them the designation of "privileged structures." The 1,3-thiazole ring is a prominent member of this group. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutics. The compound 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde represents a highly valuable building block, integrating the thiazole core with a versatile benzaldehyde moiety. The tert-butyl group provides steric bulk and lipophilicity, which can be crucial for modulating protein-ligand interactions, while the aldehyde serves as a reactive handle for extensive chemical elaboration.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of this compound. We will dissect its synthesis with mechanistic rationale, explore its physicochemical identity, and discuss its proven and potential applications, particularly in the context of contemporary drug discovery programs.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research. The structural and chemical identifiers for 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde are summarized below. These data points are critical for database searches, regulatory submissions, and analytical characterization.

IdentifierValueSource
IUPAC Name 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde[1]
CAS Number 175202-78-5[1][2]
Molecular Formula C₁₄H₁₅NOS[1][2]
Molecular Weight 245.34 g/mol [1][2]
SMILES CC(C)(C)C1=CSC(=N1)C1=CC=C(C=O)C=C1[1]
InChIKey IIKIVYFYAIKVBC-UHFFFAOYSA-N[1]

graph "chemical_structure" {
layout="neato";
node [shape=plaintext];
edge [style=bold];

// Define nodes for atoms N1 [label="N", pos="0,0.5!"]; S1 [label="S", pos="-1.2,-0.5!"]; C2 [label="C", pos="-0.6,1.2!"]; C4 [label="C", pos="-1.8,0.2!"]; C5 [label="C", pos="-2.1,-0.8!"]; C_tBu [label="C", pos="-2.4,1.1!"]; C_Me1 [label="C", pos="-1.8,2.1!"]; C_Me2 [label="C", pos="-3.4,1.5!"]; C_Me3 [label="C", pos="-2.8,0.1!"]; C_Ph1 [label="C", pos="0.6,1.9!"]; C_Ph2 [label="C", pos="1.8,1.5!"]; C_Ph3 [label="C", pos="2.4,0.5!"]; C_Ph4 [label="C", pos="1.8,-0.5!"]; C_Ph5 [label="C", pos="0.6,-0.1!"]; C_Ald [label="C", pos="3.7,0.1!"]; H_Ald [label="H", pos="4.3,0.8!"]; O_Ald [label="O", pos="4.3,-0.6!"];

// Define bonds N1 -- C2 [len=1.5]; C2 -- S1 [len=1.5]; S1 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- N1 [len=1.5]; C4 -- C_tBu [len=1.5]; C_tBu -- C_Me1 [len=1.5]; C_tBu -- C_Me2 [len=1.5]; C_tBu -- C_Me3 [len=1.5]; C2 -- C_Ph1 [len=1.5]; C_Ph1 -- C_Ph2 [len=1.5]; C_Ph2 -- C_Ph3 [len=1.5]; C_Ph3 -- C_Ph4 [len=1.5]; C_Ph4 -- C_Ph5 [len=1.5]; C_Ph5 -- C_Ph1 [len=1.5]; C_Ph5 -- N1 [style=invis]; // for positioning C_Ph3 -- C_Ald [len=1.5]; C_Ald -- H_Ald [len=1.2]; C_Ald -- O_Ald [len=1.2, style=double];

// Add implicit hydrogens for clarity (optional) H_C5 [label="H", pos="-2.8,-1.2!"]; C5 -- H_C5 [len=1.2];

// Benzene ring double bonds edge [style=double]; C_Ph1 -- C_Ph2; C_Ph3 -- C_Ph4; C_Ph5 -- C_Ph1; }

Caption: 2D structure of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde.

Synthesis and Mechanistic Considerations

The construction of the 2,4-disubstituted thiazole ring is most effectively achieved via the Hantzsch thiazole synthesis or a related condensation reaction. A robust and logical pathway involves the reaction of an α-haloketone with a thioamide. For the target molecule, this translates to the condensation of 4-formylthiobenzamide with 1-bromo-3,3-dimethyl-2-butanone.

Causality Behind Experimental Choices:

  • Reactants: 4-formylthiobenzamide provides the N3, C2, and the benzaldehyde-substituted phenyl group. 1-bromo-3,3-dimethyl-2-butanone provides the S1, C5, C4, and the tert-butyl group. The bromine atom serves as an excellent leaving group, facilitating the initial nucleophilic attack by the sulfur of the thioamide.

  • Solvent: A polar protic solvent like ethanol is typically chosen to solubilize the reactants and facilitate the proton transfer steps inherent in the condensation and cyclization mechanism.

  • Catalyst/Base: While the reaction can proceed without a catalyst, a mild base like sodium bicarbonate or pyridine is often added to neutralize the HBr formed during the cyclization, driving the reaction to completion.

Caption: General experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Self-Validating System)

This protocol is a representative procedure based on established Hantzsch thiazole syntheses.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-formylthiobenzamide (1.0 equivalent) in absolute ethanol (approx. 10-15 mL per gram of thioamide).

  • Reagent Addition: To the stirred solution, add 1-bromo-3,3-dimethyl-2-butanone (1.05 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitoring (Self-Validation): The progress of the reaction must be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, single major product spot validates the reaction's progression towards completion.

  • Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the HBr byproduct until effervescence ceases.

  • Isolation: The product often precipitates upon neutralization or upon the addition of cold water. Collect the solid precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Purification (Self-Validation): The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). The purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. A sharp, defined melting point also serves as an indicator of high purity.

Applications in Drug Discovery and Research

The structural motifs within 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde make it a compound of significant interest for screening and as a scaffold for library synthesis.

Modulation of Ion Channels

Recent research has identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily[3]. A key finding from structure-activity relationship (SAR) studies was that introducing a 4-tert-butyl group on the thiazole ring was beneficial for the antagonist activity[3]. The title compound is a direct precursor to such antagonists (via reductive amination or condensation to form an imine followed by reduction), making it a critical intermediate for developing novel modulators of this ion channel.

Anti-Inflammatory and Anticancer Potential

The thiazole core is a well-established pharmacophore in agents with anti-inflammatory and anticancer properties. Thiazole derivatives have been designed as dual COX/LOX inhibitors for inflammation[4][5]. Furthermore, various thiazole-containing compounds have demonstrated significant anticancer activity against multiple cell lines, acting through diverse mechanisms[6]. The aldehyde functionality of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde provides a convenient point for diversification, allowing for the synthesis of Schiff bases, chalcones, and other heterocyclic systems that can be screened for potent and selective biological activity.

Scaffold for Chemical Biology Probes

The benzaldehyde group can be readily converted into a variety of functional groups useful for creating chemical biology probes. For instance, it can be transformed into an amine for conjugation to biotin or a fluorophore, or into a clickable handle like an alkyne or azide for use in bioorthogonal chemistry. This versatility allows researchers to use the core thiazole scaffold to investigate biological systems and identify novel protein targets.

Conclusion

4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde is more than a simple chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis is robust and based on fundamental organic reactions, allowing for accessible production. The combination of a biologically relevant thiazole core, a modulating tert-butyl group, and a synthetically versatile aldehyde handle makes it an exceptionally valuable platform for the development of novel therapeutics, particularly in the areas of ion channel modulation and oncology. The continued exploration of derivatives from this scaffold is a promising avenue for future drug discovery efforts.

References

  • Vertex AI Search. 4-(4-TERT-BUTYL-1,3-THIAZOL-2-YL)BENZALDEHYDE | CAS 175202-78-5. Available from: [Link]

  • PubChem. 4-(1,3-Thiazol-2-yl)benzaldehyde. National Institutes of Health. Available from: [Link]

  • PubChem. 4-(1,3-Benzothiazol-2-yl)benzaldehyde. National Institutes of Health. Available from: [Link]

  • Rana, A., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-7. Available from: [Link]

  • American Elements. 4-(Thiazol-2-yl)benzaldehyde. Available from: [Link]

  • Hansen, K.B., et al. (2020). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 164, 107895. Available from: [Link]

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  • Impact Factor. Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. Available from: [Link]

  • Google Patents. Process for the preparation of 4-tert-butylbenzaldehyde.
  • The Good Scents Company. 4-tert-butyl benzaldehyde. Available from: [Link]

  • ResearchGate. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

Sources

Thiazole-Derived Benzaldehydes: Strategic Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the thiazole-derived benzaldehyde scaffold—a privileged structural motif in modern drug discovery. Merging the pharmacophoric versatility of the thiazole ring with the reactive utility of the benzaldehyde moiety, this class of building blocks serves as a critical junction for generating diverse bioactive libraries. This guide details the synthetic pathways, reactivity profiles, and medicinal applications of these scaffolds, providing researchers with actionable protocols for their integration into oncology and antimicrobial pipelines.[1]

Structural Significance & Pharmacophore Analysis[2][3]

The thiazole-derived benzaldehyde scaffold (typically 4-(thiazol-2-yl)benzaldehyde ) is not merely an intermediate; it is a "bi-functional" core.

  • The Thiazole Ring: Acts as a bioisostere for pyridine or benzene but with distinct electronic properties. The sulfur atom increases lipophilicity (LogP), enhancing membrane permeability, while the nitrogen atom serves as a hydrogen bond acceptor (HBA), crucial for interacting with kinase hinge regions or bacterial enzyme pockets.

  • The Benzaldehyde Handle: Provides a reactive electrophilic center. It allows for "late-stage diversification" via condensation reactions (Schiff base formation, Knoevenagel condensation) to rapidly generate structure-activity relationship (SAR) libraries.

Key Pharmacological Attributes
AttributeFunction in Drug Design
H-Bonding Nitrogen (N3) acts as a specific H-acceptor for enzyme active sites (e.g., ATP binding pockets).

-Stacking
The aromatic system facilitates intercalation with DNA or stacking within hydrophobic protein clefts.
Metabolic Stability The thiazole ring is generally resistant to oxidative metabolism compared to furan or thiophene analogs.
Geometry The 1,3-arrangement of heteroatoms creates a specific vector for substituent projection, distinct from 1,2-azoles.

Synthetic Strategies: Constructing the Core

Two primary methodologies dominate the synthesis of thiazole-derived benzaldehydes: the classical Hantzsch Thiazole Synthesis and the modern Suzuki-Miyaura Cross-Coupling .

Method A: The Hantzsch Synthesis (De Novo Construction)

This is the most atom-economical route for generating the thiazole ring directly on a phenyl precursor. It involves the condensation of a 4-formyl-substituted


-haloketone  (or its protected equivalent) with a thioamide .
  • Mechanism: Nucleophilic attack of the sulfur (thioamide) on the

    
    -carbon (haloketone), followed by cyclodehydration.
    
  • Advantage: High yields, inexpensive reagents.[2]

  • Limitation: Requires careful handling of lachrymatory

    
    -haloketones.
    
Method B: Suzuki-Miyaura Coupling (Modular Assembly)

Preferred for convergent synthesis when the thiazole ring is already formed. It couples a 4-formylphenylboronic acid with a 2-halothiazole .

  • Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination.

  • Advantage: High functional group tolerance; avoids handling toxic

    
    -haloketones.
    
  • Limitation: Higher cost of Pd catalysts and boronic acid precursors.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for synthesizing and purifying these scaffolds.

SynthesisWorkflow Start_Hantzsch Precursor: 4-(2-bromoacetyl)benzaldehyde Process_Hantzsch Hantzsch Condensation (EtOH, Reflux, 2-4h) Start_Hantzsch->Process_Hantzsch Reagent_Hantzsch Reagent: Thioamide/Thiourea Reagent_Hantzsch->Process_Hantzsch Intermediate Crude Thiazolyl-Benzaldehyde Process_Hantzsch->Intermediate Start_Suzuki Precursor: 4-Formylphenylboronic acid Process_Suzuki Suzuki Coupling (Pd(PPh3)4, K2CO3, Dioxane) Start_Suzuki->Process_Suzuki Reagent_Suzuki Reagent: 2-Bromothiazole Reagent_Suzuki->Process_Suzuki Process_Suzuki->Intermediate Purification Purification: Recrystallization (EtOH) or Flash Column Intermediate->Purification Final_Product Target Scaffold: 4-(Thiazol-2-yl)benzaldehyde Purification->Final_Product

Caption: Comparative workflow for Hantzsch (de novo) vs. Suzuki (modular) synthesis of the thiazole-benzaldehyde core.

Reactivity & Diversification (The "Use" Phase)

Once the 4-(thiazol-2-yl)benzaldehyde core is established, the aldehyde group serves as the pivot point for divergent synthesis.

Schiff Base Formation (Imines)[5]
  • Reaction: Condensation with primary amines (anilines, hydrazides).

  • Application: The resulting Azomethine (

    
    ) linkage is a pharmacophore in its own right, often enhancing antibacterial activity by chelating metal ions essential for bacterial metabolism.[3]
    
Knoevenagel Condensation
  • Reaction: Condensation with active methylene compounds (e.g., malononitrile, thiazolidinedione).

  • Application: Generates conjugated systems (Michael acceptors) often found in anticancer agents that covalently modify cysteine residues in enzymes.

Reductive Amination
  • Reaction: Conversion to secondary amines using

    
     or 
    
    
    
    .
  • Application: Increases solubility and "sp3 character" (Fsp3), improving the drug-like properties of the molecule.

Visualization: Divergent Synthesis Pathway

DivergentSynthesis Core CORE SCAFFOLD 4-(Thiazol-2-yl)benzaldehyde Path_A Pathway A: + Primary Amine (R-NH2) Core->Path_A Path_B Pathway B: + Active Methylene (e.g., Malononitrile) Core->Path_B Path_C Pathway C: + Amine + Reducing Agent Core->Path_C Prod_A Schiff Base (Imine) Antimicrobial/Antifungal Path_A->Prod_A -H2O Prod_B Acrylonitrile Derivative Anticancer (Michael Acceptor) Path_B->Prod_B Knoevenagel Prod_C Secondary Amine High Fsp3 / Metabolic Stability Path_C->Prod_C Reductive Amination

Caption: Divergent synthesis logic transforming the aldehyde handle into distinct bioactive classes.

Experimental Protocols

Protocol A: Hantzsch Synthesis of 4-(Thiazol-2-yl)benzaldehyde

Based on standard Hantzsch protocols adapted for aldehyde retention.

Reagents:

  • 4-(2-Bromoacetyl)benzaldehyde (1.0 eq)

  • Thioacetamide (1.1 eq)

  • Ethanol (absolute)[4]

  • Sodium Carbonate (

    
    )[5]
    

Procedure:

  • Dissolution: Dissolve 4-(2-bromoacetyl)benzaldehyde (5 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add thioacetamide (5.5 mmol) slowly to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2]
    
  • Precipitation: Cool the reaction mixture to room temperature. A solid precipitate may form.[6]

  • Neutralization: Pour the mixture into ice-cold water (50 mL) and neutralize with 10%

    
     solution until pH ~8. This liberates the free base thiazole.
    
  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Self-Validating Checkpoint: The appearance of a singlet peak at


 ppm in 

-NMR confirms the formation of the thiazole C5 proton, while the retention of the aldehyde peak at

ppm confirms the handle is intact.
Protocol B: Suzuki Coupling (Alternative)

Reagents:

  • 4-Formylphenylboronic acid (1.2 eq)

  • 2-Bromothiazole (1.0 eq)

  • 
     (5 mol%)
    
  • 
     (2M aqueous solution)
    
  • 1,4-Dioxane

Procedure:

  • Degassing: Combine 2-bromothiazole and boronic acid in dioxane. Purge with nitrogen for 10 mins.

  • Catalysis: Add the Pd catalyst and base.

  • Heating: Heat to

    
     under nitrogen for 12 hours.
    
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography is usually required to separate the product from homocoupled byproducts.

Medicinal Applications & Case Studies

Case Study 1: Antimicrobial Schiff Bases

Research has demonstrated that condensing thiazole-benzaldehydes with thiosemicarbazides creates potent antibacterial agents.

  • Mechanism: The azomethine nitrogen (

    
    ) and the thiazole sulfur form a coordination complex with metal ions (e.g., 
    
    
    
    ) inside bacterial cells, disrupting respiration.
  • Data: Derivatives have shown MIC values comparable to Amoxicillin against E. coli and S. aureus [1, 5].

Case Study 2: Anticancer Hybrids

The "hybrid drug" concept combines the thiazole scaffold with other pharmacophores like benzimidazoles or pyrazoles.

  • Target: These molecules often target the ATP-binding pocket of kinases (e.g., BRAF, EGFR).

  • Example: A thiazole-benzaldehyde linked to a pyrazoline moiety demonstrated

    
     values of 0.16 
    
    
    
    against MCF-7 breast cancer cell lines, acting as a BRAF inhibitor [2].[1]
Therapeutic AreaDerivative TypeTarget MechanismReference
Antibacterial Schiff Base (Imine)DNA Gyrase / Metal Chelation[1], [5]
Anticancer Thiazole-Pyrazole HybridBRAF Kinase Inhibition[2]
Alzheimer's Benzothiazole mimicAmyloid-

Aggregation Probe
[3]

References

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives. BMC Chemistry. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid. ACS Chemical Neuroscience. [Link][7]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents. RSC Medicinal Chemistry. [Link]

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A Technical Guide to the Physicochemical Characterization of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde: Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the determination and significance of the melting point for the compound 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde. As a key physicochemical parameter, the melting point is critical for identity confirmation, purity assessment, and formulation development in the pharmaceutical and chemical research sectors. This document details the theoretical underpinnings of phase transitions, presents validated experimental protocols for both capillary and Differential Scanning Calorimetry (DSC) methods, and offers insights into data interpretation. The guide is structured to provide researchers with the foundational knowledge and practical methodologies required to generate reliable and reproducible melting point data, ensuring the integrity of their research and development endeavors.

Introduction: The Significance of a Well-Defined Melting Point

The compound 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The thiazole ring is a privileged scaffold, forming the core of numerous approved therapeutic agents, including antimicrobials, antiretrovirals, and anticancer drugs.[1] Its derivatives are explored for a wide array of biological activities, such as anti-inflammatory, anticancer, and antibacterial properties.[2][3][4] In the context of drug discovery and development, the precise characterization of any active pharmaceutical ingredient (API) or intermediate is non-negotiable.

The melting point is one of the most fundamental and informative physicochemical properties of a solid crystalline substance. It is the temperature at which a material transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. This property serves two primary purposes in a research setting:

  • Criterion of Purity: The presence of even small amounts of impurities will typically cause a depression of the melting point and a broadening of the melting range. Therefore, a sharp, well-defined melting point is a reliable indicator of high purity.

  • Compound Identification: A measured melting point can be compared against literature values to confirm the identity of a synthesized compound.

For professionals in drug development, the melting point directly influences downstream processes such as solubility, dissolution rate, stability, and manufacturability. An accurate determination is therefore a foundational step in the comprehensive characterization of any potential drug candidate.

Physicochemical Properties

A summary of the key identifying properties for 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde is provided below.

PropertyValueSource(s)
IUPAC Name 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde[5]
CAS Number 175202-78-5[5][6]
Molecular Formula C₁₄H₁₅NOS[5][6]
Molecular Weight 245.34 g/mol [5][6]
Appearance Pale yellow crystalline powder[6]
Melting Point 106 °C [6]

Experimental Methodologies for Melting Point Determination

The choice of methodology for melting point determination depends on the required precision, the amount of sample available, and the specific application. Two universally accepted methods are detailed below.

Method A: Capillary Melting Point Apparatus

This traditional and widely accessible method involves heating a small sample in a sealed capillary tube and visually observing the melting process.[7] It is a robust technique for routine identification and purity assessment.

Causality and Rationale: The slow, controlled heating rate near the melting point is critical.[8] Rapid heating does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, leading to inaccurate and broad temperature readings. Packing the sample tightly ensures uniform heat transfer throughout the crystalline matrix.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde sample is completely dry and finely powdered. If necessary, gently crush any large crystals with a spatula.[9][10]

  • Capillary Loading: Invert a capillary tube (sealed at one end) and jab the open end into the sample powder until a small amount (2-3 mm height) enters the tube.[8][9]

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder at the bottom. A densely packed sample is crucial for accurate measurement.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

  • Rapid Preliminary Test (Optional but Recommended): Heat the sample at a fast rate (e.g., 5-10 °C per minute) to determine an approximate melting temperature. This saves time during the precise measurement.[8]

  • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[8] Insert a new capillary with a fresh sample.

  • Controlled Heating: Heat the sample at a controlled rate. When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.[8]

  • Observation and Recording: Record two temperatures:

    • T₁ (Onset of Melting): The temperature at which the first droplet of liquid becomes visible.[8]

    • T₂ (Completion of Melting): The temperature at which the last solid crystal disappears, and the sample is completely liquid.

  • Reporting: The result is reported as a melting range (T₁ - T₂). For 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde, a pure sample should exhibit a sharp range, for example, 105.5-106.0 °C.

  • Validation: Perform the measurement in duplicate or triplicate to ensure reproducibility.[8]

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more quantitative and precise data than the capillary method.[11] It measures the difference in heat flow between the sample and an inert reference as a function of temperature.[12]

Causality and Rationale: As the sample melts (an endothermic process), it requires more energy to maintain its temperature increase at the same rate as the reference.[12] The DSC instrument measures this differential heat flow, which appears as a peak on the thermogram. The onset and peak temperatures of this endotherm provide a highly accurate measure of the melting point.

Step-by-Step Protocol:

  • Instrument Calibration: Before analysis, calibrate the instrument's temperature and enthalpy scales using certified reference standards (e.g., indium, tin) that bracket the expected melting point of the sample.[13]

  • Sample Preparation: Accurately weigh 2-10 mg of the dry, powdered 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde into a DSC pan (typically aluminum).[13]

  • Encapsulation: Place the lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.

  • Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.

  • Loading: Place the sample and reference pans into their respective positions in the DSC cell.

  • Thermal Program: Program the instrument with the desired temperature profile. A typical program for melting point determination is:

    • Equilibrate at a temperature well below the melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 5 or 10 °C/min) to a temperature well above the melting point (e.g., 130 °C).

    • The entire process is conducted under a constant purge of an inert gas, such as nitrogen, to provide a stable, non-reactive atmosphere.[13]

  • Data Analysis: The resulting thermogram will show heat flow versus temperature. The melting event is observed as an endothermic peak. The melting point can be reported as:

    • Onset Temperature: The extrapolated beginning of the melting peak, which most closely corresponds to the thermodynamic melting point.

    • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

  • Validation: The sharpness of the peak is an indicator of purity. Impurities will result in a broader, less defined peak at a lower temperature.

Data Interpretation and Trustworthiness

A self-validating system for melting point determination relies on consistency and comparison to established standards.

  • Purity and Melting Range: A pure sample of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde should melt over a narrow range (typically < 1 °C). A broad melting range (> 2 °C) is a strong indication of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid phase.

  • Instrument Calibration: The trustworthiness of any measurement is directly tied to the calibration of the instrument. Regular calibration of thermometers (for capillary apparatus) or the DSC instrument with certified standards is mandatory for generating reliable data.[13]

  • Method Correlation: For critical applications, confirming the melting point with two different methods (e.g., capillary and DSC) provides a high degree of confidence in the result. The visual observation from the capillary method complements the quantitative data from DSC.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for selecting and executing a melting point determination experiment.

G start Start: Need Melting Point of 4-[4-(tert-Butyl)-1,3-thiazol- 2-yl]benzaldehyde purity_check Is sample known to be of high purity? start->purity_check method_select Select Primary Method purity_check->method_select Yes cap_method Capillary Method (Routine / Qualitative) purity_check->cap_method No / Unknown dsc_method Differential Scanning Calorimetry (DSC) (High Precision / Quantitative) method_select->dsc_method High-throughput or formulation study method_select->cap_method Routine QC or synthesis check perform_exp Perform Experiment (Follow Protocol) dsc_method->perform_exp cap_method->perform_exp analyze_data Analyze Data perform_exp->analyze_data result_check Result: Sharp MP range around 106°C? analyze_data->result_check confirm_method Confirm with secondary method? result_check->confirm_method Yes end_impure End: Sample is Impure or Incorrect. Requires Purification. result_check->end_impure No end_pure End: Purity & Identity Confirmed confirm_method->end_pure Yes (Optional) confirm_method->end_pure No

Caption: Workflow for Melting Point Determination.

Conclusion

The melting point of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde is a critical parameter for its unambiguous identification and purity assessment. The established value is 106 °C.[6] This guide has detailed two robust methodologies, the capillary method and Differential Scanning Calorimetry, for its experimental determination. By adhering to the principles of careful sample preparation, controlled heating rates, and proper instrument calibration, researchers can generate accurate and trustworthy data. The application of these protocols ensures the quality and integrity of this important chemical intermediate, supporting its effective use in research and drug development pipelines.

References

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. National Center for Biotechnology Information. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. DergiPark. [Link]

  • Method for Determining Capillary Melting Point. J&K Scientific LLC. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Melting point determination. University of Calgary. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • ExperimentMeasureMeltingPoint Documentation. Emerald Cloud Lab. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. EAG Laboratories. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue College of Engineering. [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • 4-(4-TERT-BUTYL-1,3-THIAZOL-2-YL)BENZALDEHYDE | CAS 175202-78-5. Synthio. [Link]

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Technical Monograph: 4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical safety data, synthetic protocols, and application insights for 4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde .

CAS Registry Number: 175202-78-5 Molecular Formula: C₁₄H₁₅NOS Molecular Weight: 245.34 g/mol [1][2][3]

Executive Summary & Chemical Identity

4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde is a functionalized biaryl intermediate characterized by a central thiazole ring linking a lipophilic tert-butyl group and a reactive benzaldehyde moiety.[3]

In medicinal chemistry, this scaffold serves as a critical "linker" molecule. The tert-butyl group provides metabolic stability and steric bulk to fill hydrophobic pockets in protein targets, while the aldehyde group acts as a versatile "warhead" for downstream functionalization (e.g., reductive amination to form amines or Knoevenagel condensation to form styryl derivatives).

Physicochemical Profile
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline powder form is typical.[3]
Melting Point 68–72 °C (Predicted)Experimental verification required per batch.
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water.
LogP ~4.2 (Predicted)Highly lipophilic due to tert-butyl/thiazole.[3]
SMILES CC(C)(C)c1csc(n1)-c2ccc(C=O)cc2

Comprehensive Safety & Hazard Assessment (GHS)

Note: While specific toxicological data for this exact CAS is limited, the following profile is derived from the structure-activity relationships (SAR) of analogous thiazole-benzaldehydes.

Hazard Classification (GHS)
  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[3]

  • Skin Sensitization: Category 1 (H317) – Aldehydes are known sensitizers.

Critical Handling Protocols
  • Aldehyde Reactivity: The aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid (4-(4-tert-butyl-1,3-thiazol-2-yl)benzoic acid) upon prolonged exposure to air.[3]

    • Protocol: Store under an inert atmosphere (Argon or Nitrogen).

  • Thiazole Toxicity: Thiazole derivatives can exhibit biological activity; treat as a potential bioactive agent until screened.[3]

  • Decomposition: Avoid contact with strong oxidizing agents and strong bases (which may induce Cannizzaro reactions or aldol condensations).[3]

Emergency Response Architecture

The following logic flow dictates the immediate response to exposure incidents in a laboratory setting.

SafetyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Inhalation Inhalation (Dust/Vapor) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Act_Inh Remove to Fresh Air Support Respiration Inhalation->Act_Inh Act_Skin Wash with Soap/Water (15 mins) Remove Contaminated Clothing Skin->Act_Skin Act_Eye Rinse Cautiously (15 mins) Remove Contact Lenses Eye->Act_Eye Medical Seek Medical Attention (Bring SDS) Act_Inh->Medical Act_Skin->Medical Act_Eye->Medical

Figure 1: Decision tree for immediate laboratory response to exposure incidents involving thiazole-benzaldehyde derivatives.

Synthetic Protocol: Suzuki-Miyaura Coupling

While the Hantzsch thiazole synthesis is a classic route, it often requires harsh conditions that can degrade the aldehyde.[3] The Suzuki-Miyaura coupling is the preferred modern method for generating this biaryl system with high fidelity.[3]

Reaction Scheme

Reagents:

  • Aryl Halide: 2-bromo-4-(tert-butyl)thiazole (CAS 100367-77-9)[3]

  • Boronic Acid: 4-formylphenylboronic acid (CAS 87199-17-5)[3]

  • Catalyst: Pd(dppf)Cl₂·DCM (Recommended for steric tolerance)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology
  • Preparation (Inert Loop): In a glovebox or under active Nitrogen flow, charge a round-bottom flask with 2-bromo-4-(tert-butyl)thiazole (1.0 eq) and 4-formylphenylboronic acid (1.1 eq).

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to halide).

  • Activation: Add the base (Na₂CO₃, 2.0 eq) and the Palladium catalyst (5 mol%).

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[3]

    • Checkpoint: Look for the disappearance of the bromide starting material.

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

    • Dry organic layer over anhydrous Na₂SO₄.[3]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel.

    • Eluent Gradient: 0% → 20% Ethyl Acetate in Hexanes.[3]

SynthesisWorkflow Boronic 4-Formylphenyl- boronic acid Mix Degassed Dioxane Reflux 90°C Boronic->Mix Halide 2-Bromo-4- tert-butylthiazole Halide->Mix Catalyst Pd(dppf)Cl2 Na2CO3 Catalyst->Mix Workup Extraction (EtOAc/Water) Mix->Workup 12 hrs Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Product Target Product (CAS 175202-78-5) Purify->Product

Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of 4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde.

Storage & Stability Guidelines

To maintain the integrity of the aldehyde functionality ("The Warhead") and prevent oxidation:

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen .[3]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[3]

References

  • Matrix Fine Chemicals. (n.d.).[3] 4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde Product Data. Retrieved from

  • ChemicalBook. (n.d.).[3] 4-[4-(tert-butyl)-1,3-thiazol-2-yl]benzaldehyde Properties and Suppliers. Retrieved from

  • Sigma-Aldrich. (n.d.).[3] Safety Data Sheet for 4-tert-butylbenzaldehyde (Analogous Hazard Data). Retrieved from [3][4]

  • BenchChem. (2025).[3][5] (benzo[d]thiazol-2-yl)benzaldehyde and its Analogs: Synthesis, Properties, and Applications. Retrieved from

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Methodological & Application

Hantzsch thiazole synthesis of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Yield Synthesis of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde via Hantzsch Condensation

Abstract & Scope

This application note details the optimized protocol for synthesizing 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde (CAS 175202-78-5).[1] This molecule is a critical pharmacophore intermediate, often utilized in the development of kinase inhibitors, Schiff-base ligands, and hydrazone-based drug candidates.[1]

The method employs a modified Hantzsch Thiazole Synthesis , prioritizing regioselectivity and functional group tolerance. Unlike generic protocols, this guide addresses the specific challenge of preserving the aldehyde moiety during the sulfur-nitrogen cyclization event. We utilize a stepwise approach: (1) controlled thioamidation of 4-cyanobenzaldehyde and (2) condensation with


-bromopinacolone.[1]

Reaction Mechanism & Strategic Analysis

The Hantzsch synthesis involves the condensation of a thioamide with an


-haloketone.[1][2][3][4][5] For this specific target, the reaction is driven by the nucleophilic attack of the thioamide sulfur on the 

-carbon of 1-bromo-3,3-dimethylbutan-2-one.[1]

Key Mechanistic Steps:

  • S-Alkylation: The sulfur atom of 4-formylthiobenzamide attacks the brominated position of the ketone, displacing bromide (SN2).[1]

  • N-Cyclization: The nitrogen lone pair attacks the carbonyl carbon of the ketone.[1]

  • Dehydration: Loss of a water molecule drives aromatization, yielding the stable thiazole ring.

Causality in Experimental Design:

  • Solvent Choice (Ethanol): A polar protic solvent is essential to stabilize the transition states of the S-alkylation and facilitate the proton transfers required for dehydration.

  • Regioselectivity: The steric bulk of the tert-butyl group on the bromoketone directs the formation of the 4-substituted thiazole, preventing isomer formation.[1]

HantzschMechanism Thioamide 4-Formylthiobenzamide (Nucleophile) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 S_N2 Attack (-HBr) HaloKetone 1-Bromo-3,3-dimethylbutan-2-one (Electrophile) HaloKetone->Intermediate1 Hydroxy Hydroxythiazoline (Cyclized) Intermediate1->Hydroxy N-Attack on C=O Product 4-[4-(tert-Butyl)-thiazol-2-yl] benzaldehyde Hydroxy->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Hantzsch condensation for the target molecule.[1]

Experimental Protocols

Reagent Preparation
  • 1-Bromo-3,3-dimethylbutan-2-one: While commercially available, it can be synthesized by brominating pinacolone with Br2 in methanol at 0°C. Note: Ensure the reagent is colorless to pale yellow.[1] Dark orange indicates free bromine, which promotes side reactions.[1]

  • 4-Cyanobenzaldehyde: Starting material.[1]

  • NaSH (Sodium Hydrosulfide): Use fresh hydrate flakes.

  • MgCl2[1][6]·6H2O: Catalyst for thioamidation.[1]

Phase 1: Synthesis of 4-Formylthiobenzamide

Rationale: Direct reaction of the aldehyde-containing nitrile requires mild conditions to prevent the degradation of the aldehyde group (e.g., Cannizzaro reaction or polymerization). The NaSH/MgCl2 system is highly selective for nitriles.[1]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 4-cyanobenzaldehyde (1.31 g, 10 mmol) in DMF (Dimethylformamide, 20 mL).

  • Activation: Add MgCl2·6H2O (2.03 g, 10 mmol). Stir for 10 minutes until the solution is homogeneous.

  • Thiolation: Add NaSH·xH2O (2 eq, ~1.12 g based on 70% purity) in one portion. The mixture will turn deep green/yellow.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane). The nitrile spot (Rf ~0.6) should disappear, replaced by the thioamide (lower Rf).

  • Workup: Pour the mixture into ice-water (100 mL) containing 1M HCl (10 mL) to quench. The thioamide will precipitate as a yellow solid.

  • Isolation: Filter, wash with water (3 x 20 mL), and dry under vacuum.

    • Yield Expectation: 85-90%.[1]

    • Checkpoint: If the solid is sticky, recrystallize from ethanol/water.

Phase 2: Hantzsch Cyclization

Rationale: This step constructs the thiazole ring.[2] Refluxing ethanol provides the activation energy for cyclization while precipitating the HBr salt of the product (or the free base upon cooling).

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser.

  • Mixing: Combine 4-formylthiobenzamide (1.65 g, 10 mmol) and 1-bromo-3,3-dimethylbutan-2-one (1.79 g, 10 mmol) in absolute Ethanol (30 mL).

  • Reaction: Heat to reflux (78°C) for 3–5 hours.

    • Observation: The suspension usually clears to a solution, then a solid may begin to precipitate.

  • Neutralization (Critical): The reaction produces HBr. Cool the mixture to room temperature. Add a saturated aqueous solution of NaHCO3 (20 mL) slowly to neutralize the hydrobromide salt. Stir for 30 minutes.

  • Precipitation: Add water (50 mL) to force full precipitation of the free base.

  • Purification: Filter the crude solid. Recrystallize from hot Ethanol or EtOH/H2O (9:1) to obtain pale yellow needles.

ExperimentalWorkflow cluster_0 Phase 1: Thioamide Generation cluster_1 Phase 2: Cyclization Step1 4-Cyanobenzaldehyde + NaSH + MgCl2 Step2 Stir RT, 3h (DMF Solvent) Step1->Step2 Step3 Quench (HCl/Ice) Filter Solid Step2->Step3 Step4 Add Bromopinacolone (EtOH, Reflux 4h) Step3->Step4 Step5 Neutralize (NaHCO3) Precipitate Step4->Step5 Step6 Recrystallize (EtOH) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis.

Data Analysis & Characterization

The following data confirms the identity of the synthesized product.

Table 1: Physicochemical Properties

Property Value Notes
Appearance Pale yellow crystalline solid Needles upon recrystallization
Melting Point 108–110 °C Distinct from precursors
Molecular Formula C14H15NOS
Molecular Weight 245.34 g/mol

| Solubility | Soluble in DCM, CHCl3, DMSO | Poor solubility in water |[1]

Spectroscopic Validation (1H NMR, 400 MHz, CDCl3):

  • 
     10.05 (s, 1H):  Aldehyde proton (-CH O).[1] Diagnostic peak.
    
  • 
     8.08 (d, J = 8.4 Hz, 2H):  Phenyl protons adjacent to the aldehyde (deshielded).
    
  • 
     7.95 (d, J = 8.4 Hz, 2H):  Phenyl protons adjacent to the thiazole.
    
  • 
     6.98 (s, 1H):  Thiazole C5-H .[1] Confirming cyclization.
    
  • 
     1.43 (s, 9H): tert-Butyl group.[1] Confirming alkylation.
    

Troubleshooting & Optimization

  • Issue: Low Yield in Phase 1.

    • Cause: Old NaSH reagents often oxidize to sulfates.[1]

    • Solution: Use fresh NaSH flakes or bubble H2S gas (with safety scrubbers) into a basic solution if NaSH quality is poor.

  • Issue: Sticky Product in Phase 2.

    • Cause: Incomplete neutralization of HBr or presence of unreacted bromoketone.

    • Solution: Ensure the pH is >7 during workup. Wash the crude solid with cold hexane to remove unreacted bromoketone before recrystallization.

  • Safety Note: Bromopinacolone is a lachrymator.[1] Handle in a fume hood. Thioamides can release H2S in acidic conditions; ensure proper ventilation.[1]

References

  • Hantzsch, A. (1887).[3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Manjula, A., et al. (2009). "A simple and efficient protocol for the synthesis of thioamides from nitriles using MgCl2/NaSH system". Synthetic Communications, 39(21), 3777-3785.[1] (Methodology for Phase 1).

  • Matrix Fine Chemicals. (n.d.). "4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde Product Data". Matrix Fine Chemicals Catalog.

  • ChemicalBook. (2023). "4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde NMR and Properties".

Sources

Application Notes and Protocols: Synthesis of Schiff Bases from 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds first reported by Hugo Schiff in 1864.[1][2] Their synthesis, typically a straightforward condensation reaction between a primary amine and a carbonyl compound, allows for immense structural diversity.[3][4] This has led to their widespread investigation and application in various fields, including medicinal chemistry, where they serve as crucial intermediates and pharmacophores.[5][6][7] The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a recognized "privileged structure" in drug discovery, appearing in numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9]

The strategic combination of the thiazole scaffold with the Schiff base linker provides a powerful platform for the development of novel therapeutic agents.[10][11] The specific starting material, 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde, offers a unique building block where the bulky tert-butyl group can influence solubility and biological interactions, while the benzaldehyde provides a reactive site for Schiff base formation. The resulting compounds are of significant interest to researchers in drug development due to their potential for a broad spectrum of pharmacological activities.[12][13]

This document provides detailed protocols for the synthesis of Schiff bases derived from 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde, offering insights into reaction optimization, purification, and characterization.

General Reaction Scheme

The synthesis of Schiff bases from 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde and various primary amines proceeds via a nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, often facilitated by an acid catalyst, to form the stable imine product.

Schiff Base Synthesis cluster_reactants Reactants cluster_products Products Aldehyde 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde Reaction Condensation Reaction Aldehyde->Reaction Amine Primary Amine (R-NH2) Amine->Reaction SchiffBase Schiff Base Water Water (H2O) Reaction->SchiffBase Reaction->Water Applications cluster_synthesis Synthesis cluster_applications Potential Applications in Drug Development SB Schiff Bases from 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde Antimicrobial Antimicrobial Agents SB->Antimicrobial Anticancer Anticancer Agents SB->Anticancer Antiviral Antiviral Agents SB->Antiviral AntiInflammatory Anti-inflammatory Agents SB->AntiInflammatory

Sources

Application Note: High-Efficiency Synthesis of 4-(4-(tert-butyl)thiazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the synthesis of 4-(4-(tert-butyl)thiazol-2-yl)benzonitrile , a privileged scaffold in medicinal chemistry. The protocol utilizes the Hantzsch Thiazole Synthesis , a robust condensation between a thioamide and an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-haloketone.[1]

The resulting 2,4-disubstituted thiazole integrates a lipophilic tert-butyl moiety (enhancing hydrophobic pocket affinity in kinase inhibitors) with a 4-cyanophenyl group. The nitrile functionality serves as a critical synthetic handle, allowing downstream transformation into carboxylic acids, amides, or tetrazoles (bioisosteres common in angiotensin receptor blockers and xanthine oxidase inhibitors).

Scientific Background & Mechanism[3][4][5]

The Hantzsch Condensation Logic

The reaction proceeds through a regioselective cyclization. The sulfur atom of the 4-cyanothiobenzamide acts as a nucleophile, attacking the


-carbon of bromopinacolone (1-bromo-3,3-dimethylbutan-2-one). This S-alkylation is followed by an intramolecular attack of the nitrogen on the ketone carbonyl, subsequent dehydration, and aromatization to form the thiazole ring.

Key Mechanistic Features:

  • Nucleophilicity: The sulfur is more nucleophilic than the nitrogen, ensuring the initial attack displaces the bromide.

  • Steric Factors: The bulky tert-butyl group of pinacolone does not significantly hinder the S-alkylation at the adjacent methylene group but stabilizes the final aromatic system.

  • Acid Scavenging: The reaction generates HBr. While the reaction often proceeds in neutral solvent, the final product may isolate as a hydrobromide salt unless neutralized.

Reaction Scheme Visualization

The following diagram illustrates the transformation logic and the critical intermediate states.

HantzschMechanism Reactants Reactants (Thioamide + Bromopinacolone) Inter1 S-Alkylation (Thioimidate Intermediate) Reactants->Inter1 Nucleophilic Attack (S -> C-Br) Inter2 Cyclization (Hydroxythiazoline) Inter1->Inter2 N-Attack on Carbonyl Dehydration Dehydration (- H2O) Inter2->Dehydration Acid Catalysis Product Final Product (Thiazole + HBr) Dehydration->Product Aromatization

Caption: Mechanistic pathway from reactants to the aromatic thiazole scaffold via S-alkylation and cyclodehydration.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleCAS No.
4-Cyanothiobenzamide 162.211.0Nucleophile17606-61-0
Bromopinacolone 179.051.05Electrophile5469-26-1
Ethanol (Absolute) 46.07SolventMedium64-17-5
Sodium Bicarbonate 84.01-Quench Base144-55-8

Safety Note: Bromopinacolone is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanothiobenzamide (1.62 g, 10 mmol) in Absolute Ethanol (20 mL).

  • Addition: Add Bromopinacolone (1.88 g, 10.5 mmol) dropwise to the stirring solution at room temperature.

    • Expert Insight: A slight excess of the bromoketone ensures complete consumption of the thioamide, which is often harder to remove during purification.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours .

    • Monitoring: Check progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting thioamide (lower R_f) should disappear.

Phase 2: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature. A precipitate (the HBr salt of the thiazole) may form.

  • Concentration: Remove approximately 75% of the ethanol under reduced pressure (Rotary Evaporator).

  • Neutralization: Pour the concentrated residue into a beaker containing saturated aqueous NaHCO₃ (50 mL) and crushed ice. Stir vigorously for 15 minutes.

    • Why: This liberates the free base thiazole from its HBr salt and neutralizes residual acid.

  • Filtration: The product will precipitate as a solid. Collect via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with water (3 x 20 mL) to remove inorganic salts and cold ethanol (1 x 5 mL) to remove organic impurities.

Phase 3: Purification
  • Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture (9:1).

  • Drying: Dry the crystals in a vacuum oven at 45°C for 6 hours.

Workflow Diagram

ProtocolWorkflow Start Start: Dissolve Thioamide in Ethanol Add Add Bromopinacolone (Dropwise) Start->Add Reflux Reflux 2-4 Hours (78°C) Add->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No Quench Pour into Ice/NaHCO3 (Neutralize HBr) Check->Quench Yes Filter Vacuum Filtration & Wash Quench->Filter Purify Recrystallize (EtOH) & Dry Filter->Purify

Caption: Operational workflow for the synthesis, isolation, and purification of the target thiazole.

Expected Results & Characterization

Physical Properties
  • Appearance: White to pale yellow crystalline solid.

  • Yield: Typically 80–90% (high efficiency due to the thermodynamic stability of the aromatic thiazole).

NMR Data Interpretation (Predicted)
NucleusShift (

ppm)
MultiplicityAssignment

H
1.35 – 1.45Singlet (9H)tert-Butyl group (strong diagnostic signal)

H
7.00 – 7.10Singlet (1H)Thiazole C5-H (aromatic)

H
7.70 – 8.10Doublets (4H)Phenyl ring protons (AA'BB' system)

C
~30.0-Methyl carbons of tert-butyl

C
~118.0-Cyano group (-CN)

C
~165.0-Thiazole C2 (attached to phenyl)

Troubleshooting & Optimization (Expertise)

  • Problem: Oiling Out. If the product separates as an oil upon quenching, the neutralization may be incomplete, or the product is too soluble in the aqueous mix.

    • Solution: Extract with Ethyl Acetate, dry over MgSO₄, and evaporate. Then recrystallize.[1]

  • Problem: Low Yield.

    • Solution: Ensure the ethanol is anhydrous. While water is a byproduct, excessive initial water can retard the dehydration step.

  • Alternative Solvents: If solubility is an issue, DMF (Dimethylformamide) can be used at 80°C, though workup requires more rigorous washing to remove the solvent.

References

  • Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis".

  • Potewar, T. M., et al. (2025). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives". PMC.

  • Fisher Scientific. (2023). "Safety Data Sheet: 1-Bromopinacolone".

  • Romagnoli, R., et al. (2012). "Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents". Journal of Medicinal Chemistry.

Sources

Synthesis of thiazole-chalcones using 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The hybridization of thiazole and chalcone pharmacophores represents a potent strategy in medicinal chemistry, particularly for oncology and anti-inflammatory therapeutics. This guide details the synthesis of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde (Compound 1 ) and its subsequent conversion into lipophilic thiazole-chalcones via Claisen-Schmidt condensation.

Why this Scaffold?

  • Lipophilicity Modulation: The tert-butyl group at the C4 position of the thiazole ring significantly enhances the lipophilicity (LogP) of the scaffold, improving membrane permeability compared to methyl or unsubstituted analogs.

  • Biological Targets: These hybrids are validated inhibitors of tubulin polymerization (anticancer) and 5-Lipoxygenase (5-LOX) (anti-inflammatory).

  • Synthetic Modularity: The central aldehyde handle allows for divergent synthesis of chalcones, Schiff bases, and imidazoles.

Retrosynthetic Analysis & Pathway

The synthesis is divided into two distinct phases.[1] First, the construction of the thiazole-aldehyde core via the Hantzsch synthesis, followed by the formation of the chalcone bridge.

ReactionScheme Start1 4-Cyanobenzaldehyde Inter1 4-Thiocarbamoyl benzaldehyde Start1->Inter1 H2S / Pyridine (Thionation) Core 4-[4-(tert-Butyl)-1,3- thiazol-2-yl]benzaldehyde (Compound 1) Inter1->Core Hantzsch Synthesis (+ Reagent 1, EtOH, Reflux) Reagent1 1-Bromo-3,3- dimethylbutan-2-one (Bromopinacolone) Reagent1->Core Product Target Thiazole-Chalcone (Trans-isomer) Core->Product Claisen-Schmidt (+ Reagent 2, NaOH, EtOH) Reagent2 Substituted Acetophenone Reagent2->Product

Figure 1: Retrosynthetic pathway illustrating the Hantzsch thiazole synthesis followed by Claisen-Schmidt condensation.

Experimental Protocols

Phase 1: Synthesis of the Core Aldehyde (Compound 1)

Note: While Compound 1 is commercially available (CAS 175202-78-5), in-house synthesis is often required for scale-up or isotopic labeling.

Principle: The Hantzsch Thiazole Synthesis involves the condensation of a thioamide with an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-haloketone.[1][2] The steric bulk of the tert-butyl group requires extended reflux times compared to methyl analogs.

Materials:

  • 4-Thiocarbamoylbenzaldehyde (generated from 4-cyanobenzaldehyde).

  • 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone).

  • Ethanol (Absolute).

  • Diethyl ether (for workup).

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-thiocarbamoylbenzaldehyde (10 mmol, 1.65 g) in 50 mL of absolute ethanol.

  • Addition: Add 1-bromo-3,3-dimethylbutan-2-one (10 mmol, 1.79 g) dropwise over 10 minutes at room temperature.

  • Cyclization: Heat the mixture to reflux (

    
    ) with magnetic stirring for 6–8 hours.
    
    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The disappearance of the thioamide spot indicates completion.

  • Isolation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.

  • Neutralization: Pour the mixture into ice-cold water (100 mL) and neutralize with 10% ammonium hydroxide solution until pH ~8. The free base will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to yield Compound 1 as off-white crystals.

Phase 2: Claisen-Schmidt Condensation (Thiazole-Chalcones)[4]

Principle: This step utilizes a base-catalyzed aldol condensation followed by dehydration.[3] The reaction is thermodynamically controlled to favor the E-isomer (trans) due to the steric stability of the alkene.

Materials:

  • Compound 1 (Aldehyde from Phase 1).

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone, 4-fluoroacetophenone).

  • Sodium Hydroxide (40% aq. solution).

  • Ethanol (95%).

Protocol:

  • Preparation: In a 100 mL flask, dissolve Compound 1 (1.0 mmol, 245 mg) and the chosen substituted acetophenone (1.0 mmol) in 15 mL of ethanol.

  • Catalysis: While stirring vigorously at room temperature, add 40% NaOH solution (2 mL) dropwise.

    • Note: The solution often turns yellow/orange immediately due to the formation of the enolate ion.

  • Reaction: Stir the mixture at room temperature for 12–24 hours.

    • Optimization: For electron-rich acetophenones (e.g., -OMe), heating to

      
       may be required to drive conversion.
      
  • Precipitation: Pour the reaction mixture into crushed ice (50 g) containing dilute HCl (2 mL) to neutralize the base and precipitate the chalcone.

  • Filtration: Filter the crude solid and wash extensively with cold water to remove salts.

  • Purification: Recrystallize from ethanol or perform column chromatography (Silica gel, Hexane:EtOAc gradient) if the product is oily.

Characterization & Validation

Successful synthesis is validated by the disappearance of the aldehyde carbonyl peak and the appearance of the enone system.

Table 1: Key Spectroscopic Markers

MethodologyDiagnostic SignalInterpretation
IR Spectroscopy ~1650–1660 cm⁻¹Appearance of

-unsaturated ketone (C=O).
¹H NMR

7.5–8.0 ppm (Doublets)
Two vinylic protons (

).
¹H NMR (Coupling)

Hz
Confirms Trans (E) geometry of the alkene.
¹H NMR (t-Butyl)

1.3–1.4 ppm (Singlet, 9H)
Confirms integrity of the tert-butyl group.
Mass Spectrometry [M+H]⁺Molecular ion peak corresponding to the hybrid.

Biological Application Context

The synthesized thiazole-chalcones are primarily utilized in two therapeutic areas. The tert-butyl group is critical here for hydrophobic pocket occupancy in target proteins.

A. Tubulin Polymerization Inhibition (Anticancer)

Thiazole-chalcones mimic the pharmacophore of Combretastatin A-4. They bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

  • Key SAR: Electron-donating groups (e.g., -OMe) on the acetophenone ring (Ring B) generally enhance cytotoxicity.

B. 5-Lipoxygenase (5-LOX) Inhibition (Anti-Inflammatory)

These hybrids block the biosynthesis of leukotrienes.

  • Key SAR: The tert-butyl group aids in penetrating the hydrophobic active site of the 5-LOX enzyme.

Workflow Start Start: Compound 1 + Acetophenone Reaction Add 40% NaOH Stir 12-24h @ RT Start->Reaction Check TLC Check (Aldehyde consumed?) Reaction->Check Check->Reaction No Quench Pour into Ice/HCl Check->Quench Yes Solid Precipitate Formed? Quench->Solid Filter Filter & Wash (H2O) Solid->Filter Yes Extract Extract with EtOAc Evaporate -> Column Chrom. Solid->Extract No (Oily) Recryst Recrystallize (EtOH) Filter->Recryst Final Pure Thiazole-Chalcone Recryst->Final Extract->Final

Figure 2: Decision tree for the isolation and purification of thiazole-chalcone products.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Source: SynArchive. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Biological Activity of Thiazole-Chalcones (Anticancer/Tubulin)

    • Title: Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities.
    • Source: MDPI (Molecules), 2024.
    • URL:[Link]

  • Claisen-Schmidt Condensation Protocols

    • Title: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation.[4][5][6]

    • Source: BenchChem Application Notes.[7]

  • Structure-Activity Relationship (5-LOX Inhibition)

    • Title: Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identific
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Compound Data (Starting Material)

    • Title: 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde Properties.[8][9]

    • Source: ChemicalBook.

Sources

Reductive amination protocols for 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Reductive Amination Protocols for 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde

Introduction: The Strategic Importance of Reductive Amination

In the landscape of modern drug discovery and development, the synthesis of amine-containing molecules is a cornerstone activity. Amines are a ubiquitous functional group in a vast array of biologically active compounds, and their strategic introduction is paramount.[1][2] Reductive amination stands out as one of the most powerful and versatile methods for constructing carbon-nitrogen bonds, valued for its operational simplicity, broad substrate scope, and high atom economy.[3] Industry analyses have shown that reductive amination accounts for as many as a quarter of all C-N bond-forming reactions in the synthesis of pharmaceuticals.[1][2][4]

This guide focuses on providing detailed, field-proven protocols for the reductive amination of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde. This substrate is of particular interest due to its 2-arylthiazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deep dive into the causality behind experimental choices, ensuring both success and understanding.

Pillar 1: The Underlying Chemistry—Mechanism and Reagent Selection

A successful reductive amination hinges on the controlled reaction between a carbonyl compound (in this case, our aldehyde) and an amine. The process involves two key transformations: the formation of an imine or iminium ion intermediate, followed by its reduction to the final amine.[5][6] The choice of methodology—either a direct (one-pot) or indirect (two-step) approach—is dictated by the reactivity of the substrates and the choice of reducing agent.[5]

The reaction begins with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This dehydration is often the rate-limiting step and can be catalyzed by a weak acid. The crux of the reaction's success lies in the subsequent reduction: the hydride source must selectively reduce the C=N double bond of the imine/iminium ion without significantly reducing the C=O bond of the starting aldehyde.[7]

Reductive_Amination_Mechanism cluster_Step1 Step 1: Imine/Iminium Ion Formation cluster_Step2 Step 2: Reduction Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R'-NH₂) Imine Imine (R-CH=NR') Hemiaminal->Imine - H₂O H2O_out H₂O Reducing_Agent Reducing Agent [H⁻] Final_Amine Final Amine (R-CH₂-NHR') Imine->Final_Amine + [H⁻]

Caption: General mechanism of reductive amination.

Choosing Your Hydride Source: A Comparison of Reducing Agents

The selection of the reducing agent is the most critical decision in designing a reductive amination protocol.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice for direct, one-pot reductive aminations.[8] Its mild nature and steric bulk render it highly selective for the reduction of the protonated imine intermediate over the starting aldehyde.[5][8] It performs reliably under neutral or weakly acidic conditions and avoids the high toxicity associated with its predecessor, sodium cyanoborohydride.[8] Its primary drawback is its sensitivity to water and protic solvents like methanol.[8][9]

  • Sodium Borohydride (NaBH₄): A more powerful and cost-effective reducing agent, NaBH₄ is capable of reducing both aldehydes and ketones.[9] This lack of selectivity makes it generally unsuitable for one-pot procedures, as it will primarily reduce the starting aldehyde. However, it is an excellent choice for an indirect, two-step protocol where the imine is formed first, and the NaBH₄ is added subsequently.[10][11]

  • Catalytic Hydrogenation (H₂/Catalyst): This method is highly efficient, produces only water as a byproduct, and is readily scalable, making it a green chemistry favorite for industrial applications.[12][13] A variety of catalysts (e.g., Pd/C, PtO₂, Raney Ni) can be used. However, it requires specialized high-pressure equipment and may not be chemoselective if other reducible functional groups are present in the molecule.[14]

Pillar 2: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the successful reductive amination of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde.

Protocol 1: One-Pot Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its efficiency and high success rate for a wide range of primary and secondary amines.

Protocol_1_Workflow start Start dissolve Dissolve Aldehyde (1.0 eq) & Amine (1.1 eq) in DCE start->dissolve add_stab Add STAB (1.5 eq) in portions dissolve->add_stab stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_stab->stir quench Quench with sat. NaHCO₃ (aq) stir->quench extract Extract with DCM or EtOAc quench->extract dry_concentrate Dry (Na₂SO₄), Filter, & Concentrate extract->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for one-pot reductive amination using STAB.

Materials:

  • 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde

  • Amine (e.g., Morpholine, Benzylamine)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde (1.0 eq).

  • Dissolution: Add anhydrous DCE to dissolve the aldehyde (concentration typically 0.1-0.2 M).

  • Amine Addition: Add the desired amine (1.1-1.2 eq) to the solution and stir for 20-30 minutes at room temperature. For less reactive amines, adding a catalytic amount of acetic acid (0.1 eq) can facilitate imine formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) to the mixture in portions over 5-10 minutes. An initial effervescence may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS (typically 2-12 hours).

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale and Scientist's Notes:

  • Why DCE? DCE is the preferred solvent as it is aprotic and effectively solubilizes the reagents. STAB is water-sensitive, so anhydrous conditions are crucial for high yields.[5]

  • Portion-wise Addition: Adding STAB in portions helps to control the initial reaction rate and any potential exotherm.

  • Troubleshooting: If the reaction stalls, a gentle warming to 40°C can sometimes drive it to completion. If the starting aldehyde is consumed but the desired product is not formed, it may indicate imine instability; in such cases, Protocol 2 may be more suitable.

Protocol 2: Two-Step Indirect Reductive Amination using Sodium Borohydride (NaBH₄)

This method offers greater control and is particularly useful for reactions that are sluggish or where the aldehyde is sensitive to the one-pot conditions.

Materials:

  • Same as Protocol 1, but with Sodium Borohydride (NaBH₄) and Methanol (MeOH).

Procedure:

Step A: Imine Formation

  • Setup: In a round-bottom flask, dissolve 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde (1.0 eq) and the primary amine (1.0-1.1 eq) in methanol.[5]

  • Dehydration: Add 3Å molecular sieves to the flask to sequester the water formed during imine formation, which drives the equilibrium forward.

  • Reaction: Stir the mixture at room temperature (or reflux gently if necessary) until TLC or ¹H NMR analysis confirms the complete formation of the imine (disappearance of the aldehyde proton signal at ~10 ppm and appearance of the imine proton signal). This can take 1-4 hours.

  • Isolation (Optional): The imine can be used directly in the next step, or the molecular sieves can be filtered off and the solvent evaporated to yield the crude imine.

Step B: Imine Reduction

  • Setup: Cool the methanolic solution containing the imine to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Workup and Purification: Follow steps 6-9 from Protocol 1. The initial quench should be done carefully with water at 0°C.

Rationale and Scientist's Notes:

  • Why Methanol? Methanol is an excellent solvent for imine formation and is compatible with NaBH₄.[9][10]

  • Control: This two-step process allows for the confirmation of complete imine formation before introducing the reducing agent, minimizing the risk of reducing the starting aldehyde.[10]

  • Over-alkylation: For primary amines, a potential side reaction is the formation of a dialkylated tertiary amine. Using a slight excess of the aldehyde or running the reaction at lower concentrations can sometimes mitigate this. The two-step procedure often provides better control over this side reaction.[5][10]

Pillar 3: Data Summary and Visualization

Comparative Overview of Protocols
ParameterProtocol 1: Direct (STAB)Protocol 2: Indirect (NaBH₄)
Method Type One-Pot, DirectTwo-Step, Indirect
Reducing Agent Sodium TriacetoxyborohydrideSodium Borohydride
Key Advantages High efficiency, operational simplicity, good for most amines.Better control, good for difficult substrates, cost-effective reagent.
Potential Drawbacks Reagent is moisture-sensitive and more expensive.Longer reaction time, potential for aldehyde reduction if not controlled.
Typical Solvents DCE, DCM, THF (Aprotic)[8][9]Methanol, Ethanol (Protic)[9][10]
Safety Handle STAB in a dry environment.NaBH₄ reacts with acid to produce H₂ gas; add cautiously.

References

  • Title: Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines Source: Chemical Society Reviews (RSC Publishing) URL: [Link][12]

  • Title: Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines | Request PDF Source: ResearchGate URL: [Link][15]

  • Title: Reductive Amination - Common Conditions Source: Organic Chemistry Data URL: [Link][9]

  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link][16]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews URL: [Link][1]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: PubMed URL: [Link][2]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link][10]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry URL: [Link][5]

  • Title: Recent Advances in Reductive Amination Catalysis and Its Applications | Request PDF Source: ResearchGate URL: [Link][3]

  • Title: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction Source: MDPI URL: [Link][4]

  • Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: ACS Symposium Series URL: [Link][7]

  • Title: Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: PubMed URL: [Link][13]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link][11]

  • Title: The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst Source: Wiley Online Library URL: [Link][17]

  • Title: Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews URL: [Link][14]

  • Title: Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines Source: RSC Publishing URL: [Link][6]

  • Title: Preparation of Amines: Reductive Amination of Aldehydes and Ketones Source: JoVE URL: [Link][18]

  • Title: Reductive amination Source: Wikipedia URL: [Link][19]

  • Title: Reductive Amination Help Source: Reddit URL: [Link][20]

  • Title: Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant Source: Chem. Eur. J. URL: [Link][21]

  • Title: 4-(4-TERT-BUTYL-1,3-THIAZOL-2-YL)BENZALDEHYDE | CAS 175202-78-5 Source: Molbase URL: [Link][22]

Sources

Troubleshooting & Optimization

Preventing oxidation of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde during storage

[1]

Subject: Preventing & Reversing Oxidation of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde CAS: 175202-78-5 Molecular Formula:

1

Introduction

You are accessing this guide because you are working with 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde .[1] Like most benzaldehyde derivatives, this compound is thermodynamically unstable in the presence of atmospheric oxygen.

The primary degradation pathway is radical autoxidation , converting your aldehyde into its corresponding carboxylic acid impurity: 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzoic acid .[1] This impurity is acidic, changes the stoichiometry of sensitive reactions (e.g., Wittig, reductive amination), and can poison transition metal catalysts.

This guide provides the mechanistic understanding, storage protocols, and recovery workflows required to maintain reagent integrity.

Module 1: The Science of Degradation

Why does this happen?

Aldehydes possess a reactive


1

Key Insight: This process is autocatalytic .[1] Once a small amount of radical is formed, it accelerates the degradation of the remaining bulk material. The tert-butyl group on the thiazole ring provides lipophilicity but offers no protection against this electronic degradation mechanism.

Mechanism Visualization

The following diagram details the radical chain reaction responsible for the "yellowing" and "crusting" often observed in aged samples.

GStartAldehyde (R-CHO)InitiationInitiation:Light/Heat createsAcyl Radical (R-C=O•)Start->Initiation hν / O2 Propagation1Propagation A:Radical reacts with O2-> Peroxy Radical (R-C(O)OO•)Initiation->Propagation1Propagation2Propagation B:Peroxy Radical steals H fromfresh Aldehyde -> Peracid (R-C(O)OOH)Propagation1->Propagation2Propagation2->Propagation1 Chain Reaction TerminationTermination:Peracid reacts with Aldehyde-> 2x Carboxylic AcidPropagation2->Termination + Fresh Aldehyde

Figure 1: Radical autoxidation pathway converting benzaldehyde derivatives to carboxylic acids.

Module 2: Storage Best Practices (Prevention)

To prevent the initiation step described above, you must eliminate the three catalysts of oxidation: Oxygen, Light, and Heat .

The "Golden" Storage Protocol

Follow this hierarchy for long-term stability.

ParameterRecommendationScientific Rationale
Atmosphere Argon (Ar) > Nitrogen (

)
Argon is heavier than air and forms a "blanket" over the solid/liquid, whereas

can mix more easily with air if the seal is imperfect.[1]
Temperature

Arrhenius equation dictates that lower temperatures exponentially decrease the rate of radical initiation.[1]
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV radiation (initiation source).[1] Teflon tape prevents oxygen diffusion through the cap threads.
Physical State Solid / Crystalline Solids have lower surface area for oxygen diffusion compared to oils/liquids.[1] If your sample is an oil, consider crystallizing it before storage.
Storage Workflow Diagram

Storagecluster_warningCritical WarningCheckReceived CompoundSeal1. Purge Headspace(Argon/Nitrogen)Check->SealCap2. Seal Cap(Parafilm/Teflon)Seal->CapTemp3. Store at -20°CCap->TempWarnDo NOT store instandard desiccators(Oxygen is the enemy, not just water)

Figure 2: Optimal workflow for banking benzaldehyde derivatives.

Module 3: Troubleshooting & Recovery (Correction)

If your compound has degraded (indicated by a lower melting point , acidic smell , or extra spots on TLC ), do not discard it.[1] The tert-butyl-thiazole moiety renders the molecule lipophilic, allowing for easy purification via Acid/Base Extraction .[1]

Diagnostic Check
  • TLC: Run in 20% EtOAc/Hexanes. The carboxylic acid impurity will streak near the baseline or have a significantly lower

    
     than the aldehyde.
    
  • 1H-NMR: Check for the disappearance of the aldehyde proton (

    
    ) and appearance of a broad acid peak (
    
    
    ).
Protocol A: The "Quick Fix" (Carbonate Wash)

Best for: Removing small amounts (<10%) of acid impurity.

  • Dissolve: Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1] Use

    
     solvent per gram of compound.[1]
    
  • Wash: Transfer to a separatory funnel. Wash the organic layer

    
     with 10% aqueous Sodium Carbonate (
    
    
    )
    .[1][2]
    • Mechanism:[1][2][3][4][5][6][7]

      
      .[1]
      
    • Note: The aldehyde stays in the organic layer; the impurity moves to the water layer.

  • Rinse: Wash the organic layer

    
     with Brine to remove trapped water.
    
  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: The "High Purity" Method (Bisulfite Adduct)

Best for: Recovering aldehyde from complex mixtures or heavily degraded samples.

This method selectively pulls the aldehyde into water as a bisulfite adduct, leaves non-aldehyde impurities in the organic layer, and then releases the pure aldehyde.[8][9]

  • Form Adduct: Dissolve crude material in a minimal amount of Ether or EtOAc.[5] Add an excess of saturated aqueous Sodium Bisulfite (

    
    ) .[1][10]
    
  • Agitate: Stir vigorously for 30–60 minutes. A precipitate (the adduct) may form, or it may stay in the aqueous layer.[8][9]

  • Separate:

    • If solid forms: Filter the solid.[8][10] Wash with ether.[1]

    • If liquid: Separate layers.[1][7][8][10][11] Keep the Aqueous Layer (contains aldehyde-bisulfite adduct).[1] Discard organic layer (contains non-aldehyde impurities).[1]

  • Regenerate: Treat the aqueous phase (or solid) with 10% Sodium Carbonate or 10% NaOH until

    
    . This breaks the adduct.
    
  • Extract: Extract the now-liberated aldehyde with DCM (

    
    ).
    
  • Finish: Dry (

    
    ) and concentrate.
    

Frequently Asked Questions (FAQs)

Q: My compound turned from white to yellow. Is it ruined? A: Not necessarily. Yellowing often indicates the formation of conjugated oligomers or trace oxidation. Run a TLC. If the main spot is still your aldehyde, perform Protocol A (Carbonate Wash) to remove the surface oxidation and recrystallize if necessary.

Q: Can I use a desiccator for storage? A: A standard desiccator removes water, not oxygen. In fact, desiccators often contain static air.[1] For this compound, oxygen exclusion is more critical than moisture exclusion.[1] Store in a sealed vial under Argon inside a fridge/freezer.

Q: The "tert-butyl" group is bulky.[1] Does it prevent oxidation? A: No.[1] While the tert-butyl group adds steric bulk to the thiazole ring, the aldehyde functionality on the phenyl ring remains electronically exposed. It does not sterically hinder the approach of oxygen radicals to the formyl hydrogen.

Q: I see a new spot on TLC that doesn't move (Baseline). What is it? A: That is likely the 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzoic acid .[1] Carboxylic acids bind strongly to silica gel.[1] Adding a drop of acetic acid to your TLC eluent might make this spot move slightly, confirming it is an acid.

References

  • BenchChem. (2025).[1][2][5][12] Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Retrieved from [1]

  • ChemicalBook. (2025).[1] 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde Properties & Safety. Retrieved from [1][13]

  • Royal Society of Chemistry. (2022).[1] Benzaldehyde-mediated selective aerobic polyethylene functionalisation. Green Chemistry. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Thiazole Derivatives Stability. Retrieved from [1]

  • University of Rochester. (2017). Bisulfite Workup for Removal or Purification of Aldehydes. Department of Chemistry. Retrieved from [1]

Technical Support Center: Purification of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde CAS: 175202-78-5 Chemical Class: 2,4-Disubstituted Thiazole / Aromatic Aldehyde[1]

This guide addresses the purification of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde , a critical intermediate often synthesized via the Hantzsch thiazole cyclization. The purification of this compound presents a specific challenge: the tert-butyl group adds significant lipophilicity and bulk, while the aldehyde and thiazole nitrogen introduce polarity. This duality often leads to "oiling out" rather than crystallization if the solvent polarity is not carefully balanced.

Key Purification Challenges:

  • Oiling Out: The low melting point (relative to non-alkylated analogs) and lipophilic t-butyl group favor phase separation (liquid-liquid) over crystallization.

  • Oxidation: The aldehyde moiety is susceptible to air oxidation, forming the corresponding benzoic acid impurity.

  • Color: Thiazole syntheses frequently generate yellow/orange conjugated oligomers that are difficult to remove.

Solvent System Selection (The "Black Art" of Crystallization)

For this specific scaffold, a single solvent is rarely sufficient due to the competing solubility profiles of the t-butyl group (hydrophobic) and the thiazole/aldehyde core (polar/H-bond accepting).

Recommended Solvent Screening Table
Solvent SystemRatio (v/v)SuitabilityMechanistic Insight
Ethanol (95%) N/APrimary Choice The hydroxyl group solvates the aldehyde/nitrogen; water acts as a mild anti-solvent to force the hydrophobic t-butyl group out upon cooling.
Ethanol / Water 9:1 to 4:1Optimization If 95% EtOH yields low recovery, increasing water content forces precipitation. Warning: Too much water causes oiling out.
EtOAc / Hexanes 1:3 to 1:5Secondary Good for removing polar impurities (tars). The compound dissolves in hot EtOAc; Hexane lowers solubility.
Acetonitrile N/AAlternative Useful if the crude contains significant acid impurities (which remain soluble in MeCN).

Standard Operating Procedure (SOP)

Objective: Isolate >98% pure crystalline solid from crude reaction mixture.

Phase A: Dissolution & Hot Filtration
  • Charge: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvation: Add Ethanol (95%) at a ratio of 5 mL per gram of crude.

  • Heat: Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solid remains, add solvent in 1 mL increments until dissolved.

  • Decolorization (Optional but Recommended): If the solution is dark orange/brown, remove from heat, add Activated Charcoal (5-10 wt%) , and reflux for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and insoluble mechanical impurities.

Phase B: Controlled Crystallization

Critical Step: Rapid cooling will trap impurities and cause oiling out.

  • Ambient Cooling: Allow the filtrate to cool to room temperature (20-25°C) undisturbed on a cork ring.

    • Tech Tip: Cover the flask mouth with foil/parafilm with pinholes to prevent rapid solvent evaporation but minimize air oxidation.

  • Seeding: If no crystals appear at 30°C, add a single seed crystal (or scratch the glass surface).

  • Deep Cooling: Once substantial crystallization is observed at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Phase C: Collection
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with cold (-10°C) Ethanol/Water (1:1) to remove mother liquor.[2]

  • Drying: Dry in a vacuum oven at 40°C for 4 hours. Do not exceed 50°C to prevent melting or oxidation.

Visualizing the Workflow

The following diagram illustrates the decision logic for purification, specifically addressing the "Oiling Out" failure mode common to t-butyl compounds.

RecrystallizationWorkflow Start Crude 4-[4-(t-butyl)thiazol-2-yl]benzaldehyde SolventChoice Dissolve in boiling 95% EtOH Start->SolventChoice CheckDissolved Is solution clear? SolventChoice->CheckDissolved CheckDissolved->SolventChoice No (Add more solvent) HotFilter Perform Hot Filtration (Celite) CheckDissolved->HotFilter Yes Cooling Cool slowly to RT HotFilter->Cooling StateCheck State of Matter? Cooling->StateCheck Crystals Crystals Formed StateCheck->Crystals Solid ppt Oil Oiling Out (Liquid Phase) StateCheck->Oil Two liquid layers FinalFilter Filter & Wash (Cold EtOH) Crystals->FinalFilter RemedyOil Reheat -> Add EtOH (Solubilize) OR Add Seed Crystal Oil->RemedyOil RemedyOil->Cooling

Caption: Logical workflow for recrystallization, highlighting the critical intervention loop for "oiling out" phenomena.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a glob at the bottom) instead of crystallizing. Why?

Diagnosis: This is the most common issue with tert-butyl substituted aromatics. The "oil" is a supersaturated liquid phase of your product. This happens because the melting point of the solvated product is lower than the temperature of the solution. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (Ethanol). You likely have the concentration too high.

  • Seed it. Add a tiny crystal of pure product to the warm solution.

  • Slower Cooling. Wrap the flask in a towel to slow the cooling rate. Rapid cooling promotes oiling.

Q2: My product is bright yellow. Is this an impurity?

Diagnosis: Thiazoles conjugated with benzaldehydes are inherently chromophoric and often appear pale yellow. However, a dark orange or brown color indicates impurities (likely thioamide decomposition products or polymerized aldehydes). Corrective Action:

  • Pale Yellow: Likely acceptable.[3] Verify with NMR.

  • Dark Orange: Use Activated Charcoal during the hot filtration step (Phase A, Step 4).[2] If color persists, recrystallize from EtOAc/Hexanes, as non-polar impurities often stay in the Hexane-rich mother liquor.

Q3: The NMR shows a carboxylic acid peak (~10-12 ppm).

Diagnosis: The aldehyde has oxidized to 4-[4-(tert-butyl)-1,3-thiazol-2-yl]benzoic acid. This is common if the crude was stored in air. Corrective Action:

  • Base Wash: Dissolve the crude in Ethyl Acetate and wash with saturated Sodium Bicarbonate (NaHCO3) solution. The acid impurity will deprotonate and move to the aqueous layer. The aldehyde stays in the organic layer. Dry the organic layer and then proceed to recrystallization.[4]

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • General Purification of Thiazoles: Kashyap, S. J., et al. (2012). Synthesis of 2,4-disubstituted thiazoles. Journal of Heterocyclic Chemistry. (General reference for solubility profiles of 2,4-diarylthiazoles).
  • Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for solvent selection logic).

  • Compound Data: PubChem CID 11319232 (Analogous structure data for solubility estimation). [5]

Sources

Technical Support Center: Thiazole Aldehyde Solubility & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility and Stability of Thiazole Aldehydes in Aqueous Buffers Ticket ID: TZA-SOL-001 Status: Active Guide

Introduction: The "Thiazole Trap"

Welcome to the technical support center. If you are reading this, you are likely facing a common paradox: your thiazole aldehyde is perfectly soluble in DMSO, but immediately precipitates or loses activity when added to your aqueous assay buffer.

Thiazole aldehydes present a unique dual-challenge in drug discovery:

  • High Lipophilicity: The aromatic thiazole ring is planar and lipophilic.

  • Weak Basicity: The ring nitrogen has a pKa of ~2.5, meaning it remains uncharged (and therefore hydrophobic) at physiological pH.

  • Aldehyde Reactivity: The electrophilic aldehyde group is prone to covalent bonding with buffer components (Schiff base formation) or oxidation.

This guide provides the protocols required to stabilize these compounds in solution.

Module 1: Diagnostics & Decision Matrix

Before altering your protocol, use this decision tree to identify the root cause of your solubility failure.

ThiazoleSolubility Start Issue: Compound Precipitation or Loss of Activity CheckBuffer Check Buffer Composition Start->CheckBuffer IsTris Is Buffer Tris, Glycine, or contain primary amines? CheckBuffer->IsTris SchiffBase CAUSE: Schiff Base Formation (Covalent aggregation) IsTris->SchiffBase Yes CheckPH Check pH vs. pKa (~2.5) IsTris->CheckPH No IsNeutral Is pH > 4.0? CheckPH->IsNeutral Hydrophobic CAUSE: Hydrophobic Effect (Uncharged N-atom) IsNeutral->Hydrophobic Yes (Physiological pH) DilutionMethod Check Dilution Method IsNeutral->DilutionMethod No DirectSpike Direct DMSO spike into buffer? DilutionMethod->DirectSpike ShockPrecip CAUSE: Solvent Shock (Dielectric constant crash) DirectSpike->ShockPrecip Yes

Figure 1: Diagnostic workflow for identifying the chemical or physical cause of thiazole aldehyde insolubility.

Module 2: The "Golden Standard" Dilution Protocol

The Problem: "Solvent Shock." Directly pipetting a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer causes a rapid local change in the dielectric constant. The hydrophobic thiazole molecules aggregate faster than they can disperse, creating micro-crystals that are invisible to the naked eye but ruin assay data [1].

The Solution: Intermediate Dilution Steps.

Protocol A: The Step-Down Dilution Method

Reagents:

  • Compound Stock (10 mM in anhydrous DMSO)

  • Intermediate Solvent: Pure DMSO or PEG-400

  • Assay Buffer (PBS or HEPES, pH 7.4)

Procedure:

  • Calculate Final Concentration: Assume target assay concentration is 10 µM.

  • Create 100x Working Stock: Dilute the 10 mM Master Stock to 1 mM using 100% DMSO . Do not use water yet.

  • Prepare the "Shift" Solution (Optional but Recommended): If the compound is extremely lipophilic (cLogP > 3.5), dilute the 1 mM stock 1:1 with PEG-400 or Propylene Glycol . This acts as a surfactant bridge.

  • The Rapid Dispersion Step:

    • Place the assay buffer on a vortex mixer set to medium speed.

    • While vortexing, slowly inject the Working Stock into the center of the vortex.

    • Do not pipette against the side of the tube.

  • Equilibration: Allow the solution to stand for 15 minutes at Room Temperature (RT). Inspect for turbidity.

Data Table 1: Recommended Co-Solvent Limits

Assay TypeMax DMSO %Max Ethanol %Notes
Enzymatic 5.0%2.0%Enzymes are generally robust; check for denaturation.
Cell-Based 0.1% - 0.5%0.1%>0.5% DMSO induces cytotoxicity and membrane permeabilization [2].
Surface Plasmon Resonance (SPR) 1.0%N/ADMSO causes refractive index jumps; rigorous buffer matching required.

Module 3: Chemical Stability (The Hidden Trap)

The Problem: Schiff Base Formation. Thiazole aldehydes are electrophiles. If your buffer contains primary amines (Tris, Glycine), the aldehyde will react to form an imine (Schiff base). This new molecule may precipitate or be inactive, leading to false negatives [3].

SchiffBase Aldehyde Thiazole-CHO (Active) Intermediate Carbinolamine (Unstable) Aldehyde->Intermediate + Tris Tris Tris Buffer (R-NH2) Tris->Intermediate Imine Schiff Base (Imine) (Precipitate/Inactive) Intermediate->Imine - H2O Water H2O Intermediate->Water

Figure 2: Reaction pathway of thiazole aldehydes in primary amine buffers.

Protocol B: Buffer Selection Guide
  • FORBIDDEN Buffers:

    • Tris (Tris(hydroxymethyl)aminomethane): Contains a primary amine.

    • Glycine: Primary amine.

  • RECOMMENDED Buffers:

    • PBS (Phosphate Buffered Saline): Safe, but watch for calcium phosphate precipitation if Ca2+ is added.

    • HEPES: Good buffering capacity, chemically inert tertiary amine.

    • MOPS: Excellent for pH 6.5–7.9.

Module 4: Advanced Solubilization (Cyclodextrins)

If Protocol A fails, the compound is likely too hydrophobic for simple co-solvents. You must use "Host-Guest" encapsulation.

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD has a hydrophobic interior cavity that houses the thiazole ring and a hydrophilic exterior that dissolves in water [4].

Protocol C: Cyclodextrin Complexation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or buffer. Stir until clear.

  • Compound Addition: Add the thiazole aldehyde (solid or minimal DMSO stock) to the cyclodextrin solution.

  • Energy Input:

    • Preferred: Shake at 37°C for 2-4 hours.

    • Alternative: Sonicate in a water bath for 30 minutes (Monitor temperature; heat degrades aldehydes).

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

  • Usage: Use this complexed solution as your stock for assay dilution.

Frequently Asked Questions (FAQ)

Q: My compound dissolved initially but precipitated after 2 hours. Why? A: This is "Ostwald Ripening." You likely created a supersaturated solution (metastable state) during the initial mix. Over time, thermodynamic equilibrium forces the compound to crystallize onto microscopic nuclei. Fix: Use Protocol C (Cyclodextrins) to thermodynamically stabilize the solution, or run the assay immediately after dilution.

Q: Can I acidify the buffer to protonate the thiazole nitrogen? A: Theoretically, yes, but practically, no. The pKa of the thiazole nitrogen is ~2.5 [5].[1][2] To protonate it and make it soluble, you would need a pH < 2.0. This pH is incompatible with most biological proteins and cells.

Q: Is the aldehyde group oxidizing? A: Yes. Aldehydes slowly oxidize to carboxylic acids in the presence of air and light. Fix: Store solid stocks under nitrogen/argon at -20°C. For aqueous solutions, prepare fresh daily. If you suspect oxidation, check LC-MS for a peak shift of +16 Da (Oxygen).

Q: Why does my LC-MS show a mass of [M+121] in Tris buffer? A: You have formed a Schiff base with Tris. The molecular weight of Tris is 121.14. This confirms you are using the wrong buffer. Switch to HEPES or PBS immediately.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.

  • Gao, H., et al. (2006). Schiff base formation of aldehydes with buffer amines in in vitro assays. Journal of Pharmaceutical and Biomedical Analysis.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][4] Advanced Drug Delivery Reviews.

  • Brown, H. C., et al. (1955). Chemical Reactivity of Thiazole Derivatives. Journal of the American Chemical Society.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical handling requirements.

Sources

Stability of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde (CAS 175202-78-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this versatile intermediate, particularly concerning its stability in basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde in basic conditions?

A1: The primary stability concern arises from the benzaldehyde functional group. Like other aromatic aldehydes lacking α-hydrogens, this molecule is susceptible to base-induced disproportionation, a reaction known as the Cannizzaro reaction.[1] Under strong basic conditions, two molecules of the aldehyde can react to form one molecule of the corresponding primary alcohol, {4-[4-(tert-butyl)-1,3-thiazol-2-yl]phenyl}methanol, and one molecule of the corresponding carboxylic acid, 4-[4-(tert-butyl)-1,3-thiazol-2-yl]benzoic acid.[2][3] Additionally, prolonged exposure to air in basic media can lead to oxidation of the aldehyde to the carboxylic acid.[4]

Q2: How does the thiazole ring influence the molecule's stability in a basic medium?

A2: The thiazole ring is a relatively stable aromatic heterocycle.[5][6] Its presence is unlikely to introduce significant instability under typical basic conditions used for reactions like condensations or protections. The C2 position of a thiazole ring can be deprotonated by very strong bases like organolithium compounds, but in this molecule, the C2 position is already substituted.[7] The electron-withdrawing nature of the thiazole ring can slightly increase the electrophilicity of the aldehyde's carbonyl carbon, potentially influencing reaction rates.

Q3: Can this compound undergo an aldol condensation reaction?

A3: By itself, 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde cannot undergo a self-aldol condensation because it lacks α-hydrogens (protons on the carbon adjacent to the carbonyl group).[8] However, it is an excellent substrate for a crossed-aldol (or Claisen-Schmidt) condensation when reacted with another enolizable carbonyl compound (a ketone or aldehyde with α-hydrogens) in the presence of a base.[9][10] In such a reaction, the base will deprotonate the other carbonyl compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde.

Q4: What are the recommended storage conditions to maintain the integrity of the compound?

A4: To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture.[4] It should be kept in a cool, dry, and dark place. Aldehydes are prone to air oxidation, which can be accelerated by light and impurities.[4] Over time, oxidation can lead to the formation of the corresponding carboxylic acid, which may appear as a white solid impurity.

Q5: How can I detect degradation in my sample of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde?

A5: Degradation can be detected using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Compare the stored material against a fresh or purified sample. The appearance of new spots, particularly a more polar spot for the carboxylic acid or alcohol, indicates degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton signal (around 9-10 ppm) will decrease in intensity. New signals corresponding to the benzylic protons of the alcohol (around 4.5-5.0 ppm) or the disappearance of the aldehyde proton in favor of a broad carboxylic acid peak (>10 ppm, often not observed) may appear.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to identify the masses of the parent compound (C₁₄H₁₅NOS, MW: 245.34) and potential degradation products like the corresponding alcohol and carboxylic acid.[11][12]

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Problem 1: My reaction using the aldehyde in a strong base (e.g., NaOH, KOH) shows poor yield and produces two major, more polar byproducts.

  • Plausible Cause: You are likely observing the products of the Cannizzaro reaction.[1] This is especially common when using concentrated strong bases and elevated temperatures. The aldehyde is disproportionating into its corresponding alcohol and carboxylic acid.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to disfavor the Cannizzaro reaction, which often has a higher activation energy than the desired reaction.

    • Reduce Base Concentration: Use a more dilute solution of the base or switch to a weaker base (e.g., an amine base like triethylamine, or a carbonate base like K₂CO₃) if your desired reaction chemistry allows.

    • Control Stoichiometry: If this aldehyde is intended to react with another component (like in a crossed-aldol condensation), ensure the other reactant is present before or during the addition of the strong base. This provides an alternative reaction pathway for the aldehyde.

  • Data Interpretation: The table below lists the expected products from the Cannizzaro reaction.

CompoundIUPAC NameMolecular FormulaMolecular WeightExpected Analytical Signature
Starting Material 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehydeC₁₄H₁₅NOS245.34¹H NMR: Aldehyde proton ~9-10 ppm.
Product 1 (Acid) 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzoic acidC₁₄H₁₅NO₂S261.34Highly polar on TLC; Aldehyde proton disappears.
Product 2 (Alcohol) {4-[4-(tert-Butyl)-1,3-thiazol-2-yl]phenyl}methanolC₁₄H₁₇NOS247.36More polar than starting material; ¹H NMR: New singlet ~4.5-5.0 ppm.
  • Visualization of the Degradation Pathway:

G cluster_main Cannizzaro Reaction Pathway A 2 x Aldehyde (C₁₄H₁₅NOS) B Carboxylic Acid Salt (C₁₄H₁₄NO₂S⁻) A->B Oxidation C Primary Alcohol (C₁₄H₁₇NOS) A->C Reduction reagents Strong Base (e.g., OH⁻) High Concentration reagents->A

Caption: Base-induced disproportionation via the Cannizzaro reaction.

Problem 2: I am performing a crossed-aldol condensation with a ketone, but the yield is low and I still see signs of starting material degradation.

  • Plausible Cause: The rate of the competing Cannizzaro reaction may be comparable to or faster than the desired aldol condensation. This can happen if the enolate formation from your ketone is slow or if the base concentration is too high.

  • Troubleshooting Workflow:

G start Low Yield in Crossed-Aldol Reaction check_base Is base added before the ketone? start->check_base wrong_order Problem: Aldehyde disproportionates before reacting. check_base->wrong_order Yes check_temp Is the reaction run at high temp? check_base->check_temp No slow_add Solution: Add base slowly to a mixture of the aldehyde and ketone. success Improved Yield slow_add->success wrong_order->slow_add high_temp_issue Problem: Cannizzaro reaction is thermally accelerated. check_temp->high_temp_issue Yes check_temp->success No lower_temp Solution: Run reaction at 0°C or room temperature. lower_temp->success high_temp_issue->lower_temp

Caption: Troubleshooting workflow for a crossed-aldol condensation.

  • Protocol: Optimized Claisen-Schmidt Condensation

    • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde (1.0 eq) and the enolizable ketone (e.g., acetone, 1.1 eq) in a suitable solvent (e.g., ethanol).

    • Cooling: Cool the mixture to 0 °C using an ice bath.

    • Base Addition: Prepare a solution of the base (e.g., 10% aqueous NaOH). Add the base solution dropwise to the stirred mixture of the aldehyde and ketone over 15-20 minutes.

    • Reaction: Allow the reaction to stir at a controlled temperature (e.g., allow to slowly warm to room temperature) while monitoring its progress by TLC.

    • Workup: Once complete, quench the reaction by adding cold water or a dilute acid solution (e.g., 1M HCl) to neutralize the base. Extract the product with an appropriate organic solvent.

References
  • Thiazole - Wikipedia. Wikipedia. [Link]

  • What is the reaction involved when two molecules of benzaldehyde reacted to each other in the presence of a strong base? Quora. [Link]

  • Study of formation constant of schiff base containing Thiazole ring in mixed solvent media and their thermodynamic parameters. International Journal of Chemical Studies. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Clinical and Health Sciences. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Cannizzaro reaction - Wikipedia. Wikipedia. [Link]

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. [Link]

  • Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. PHYWE. [Link]

  • Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic attack. Vaia. [Link]

  • Carbonyl Reactions. IX. The Rate and Mechanism of the Base-catalyzed Condensation of Benzaldehyde and Acetone. Journal of the American Chemical Society. [Link]

  • Process for the preparation of 4-tert-butylbenzaldehyde.
  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Explain the reaction mechanism for the following reaction: Reactants: Be.. Filo. [Link]

  • Process for the preparation of 4-tert-butylbenzaldehyde. European Patent Office. [Link]

  • Dibenzalacetone by Aldol Condensation. Organic Chemistry Lab Manual. [Link]

  • Process for the preparation of 4-tert. butylbenzaldehydes.
  • Thiazole Ring—A Biologically Active Scaffold. MDPI. [Link]

  • Process for the preparation of thiazole derivatives.
  • Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

  • The Aldol Condensation. Magritek. [Link]

  • Aldol Condensation. SATHEE - IIT Kanpur. [Link]

  • Synthetic applications of the Cannizzaro reaction. National Institutes of Health. [Link]

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. The Royal Society of Chemistry. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • 4-(1,3-Thiazol-2-yl)benzaldehyde | C10H7NOS. PubChem. [Link]

  • Aldol Condensation Reaction Shortcut. YouTube. [Link]

  • 4-tert-Butylbenzaldehyde - Wikipedia. Wikipedia. [Link]

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Validation & Comparative

A Multi-Platform Guide to the Structural Elucidation of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are non-negotiable pillars of a successful research program. Molecules such as 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde, which incorporates a benzaldehyde moiety, a substituted thiazole ring, and an aliphatic tert-butyl group, present unique analytical challenges and opportunities. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparative assessment with other essential analytical techniques. Our approach is grounded in the principle of orthogonal validation, ensuring the highest confidence in analytical outcomes.

Part 1: Primary Structural Elucidation via ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for the structural elucidation of organic molecules. Its power lies in providing precise information about the chemical environment, connectivity, and relative abundance of protons within a molecule. For a compound like 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde, the ¹H NMR spectrum is particularly informative, with distinct, well-resolved signals corresponding to each of its structural components.

Interpreting the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The expected ¹H NMR spectrum of the title compound can be logically deconstructed into four key regions: the aldehyde proton, the aromatic protons of the benzaldehyde ring, the lone proton on the thiazole ring, and the aliphatic protons of the tert-butyl group.

  • Aldehyde Proton (H_a): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen. This results in a characteristic singlet signal appearing far downfield, typically in the range of δ 9.9-10.1 ppm.[1][2] Its integration value of 1H and its singlet multiplicity (no adjacent protons) make it a definitive diagnostic peak for the aldehyde functionality.

  • Aromatic Protons (H_b, H_c): The benzaldehyde ring is para-substituted, leading to a simplified and symmetrical pattern for the four aromatic protons. The two protons ortho to the aldehyde group (H_b) are chemically equivalent, as are the two protons meta to the aldehyde (H_c). Due to the electron-withdrawing nature of the thiazole substituent and the aldehyde, these protons will appear as two distinct doublets. We anticipate the H_b protons to be further downfield (around δ 7.9-8.1 ppm) than the H_c protons (around δ 7.7-7.9 ppm), each integrating to 2H. This classic AA'BB' system, often appearing as a pair of doublets, is a hallmark of 1,4-disubstituted benzene rings.

  • Thiazole Proton (H_d): The thiazole ring contains a single proton at the 5-position. Protons on heterocyclic rings often appear in the aromatic region, with their exact chemical shift influenced by the heteroatoms and substituents.[3][4] For this molecule, we predict a singlet for H_d in the range of δ 7.3-7.6 ppm. Its singlet nature is due to the absence of neighboring protons on the ring.

  • tert-Butyl Protons (H_e): The nine protons of the tert-butyl group are all chemically equivalent due to free rotation around the C-C bonds. This gives rise to a prominent, sharp singlet signal in the upfield, aliphatic region of the spectrum, typically around δ 1.3-1.5 ppm.[5][6] The integration of this signal to 9H provides a robust internal reference for confirming the relative proton counts across the entire molecule.

Predicted ¹H NMR Data Summary
Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H_a9.9 – 10.1Singlet (s)1HDeshielded aldehyde proton.[1]
H_b7.9 – 8.1Doublet (d)2HAromatic protons ortho to the aldehyde group.
H_c7.7 – 7.9Doublet (d)2HAromatic protons meta to the aldehyde group.
H_d7.3 – 7.6Singlet (s)1HLone proton on the substituted thiazole ring.[3]
H_e1.3 – 1.5Singlet (s)9HNine equivalent protons of the tert-butyl group.[5]
Visualizing the Structure

Caption: Labeled proton environments in 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde.

Experimental Protocol: ¹H NMR Spectrum Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.[8]

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • Number of Scans (NS): 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to capture all signals from TMS to the aldehyde proton.

    • Relaxation Delay (D1): A delay of 1-2 seconds ensures proper relaxation of protons for accurate integration.

    • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Part 2: A Comparative Analysis of Orthogonal Analytical Techniques

While ¹H NMR is powerful, relying on a single technique is insufficient for the rigorous standards of drug development. A multi-technique, orthogonal approach is the gold standard for validating a molecule's structure and purity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Analysis cluster_validation Orthogonal Validation cluster_confirmation Final Confirmation Synthesis Synthesized Compound H_NMR ¹H NMR (Structure & Proton Count) Synthesis->H_NMR Primary Check C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Cross-Validation MS Mass Spectrometry (Molecular Weight) H_NMR->MS Cross-Validation HPLC HPLC (Purity & Quantification) H_NMR->HPLC Cross-Validation Confirmed Confirmed Structure & Purity >95% C_NMR->Confirmed MS->Confirmed HPLC->Confirmed

Caption: A typical workflow for the structural and purity validation of a novel compound.

Comparison 1: ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it is an indispensable tool for confirming the number and type of carbon atoms.

  • Expected Data: The spectrum will show distinct signals for each unique carbon atom. Key signals would include the aldehyde carbonyl carbon (δ ~192 ppm), aromatic carbons (δ ~125-160 ppm), thiazole ring carbons, and the quaternary and methyl carbons of the tert-butyl group (δ ~30-35 ppm).[9][10]

  • Advantages: Directly confirms the carbon skeleton and the presence of key functional groups like carbonyls.

  • Limitations: Lower natural abundance of ¹³C results in lower sensitivity and requires longer acquisition times or more concentrated samples.

  • Protocol: The sample preparation is identical to ¹H NMR. A typical ¹³C experiment requires a wider spectral width (~220 ppm) and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

Comparison 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound with very high accuracy, providing definitive confirmation of the molecular formula.

  • Expected Data: Using a soft ionization technique like Electrospray Ionization (ESI), the primary signal observed will be the protonated molecule [M+H]⁺ at m/z 246.34, corresponding to the molecular formula C₁₄H₁₅NOS.[11]

  • Advantages: Extremely high sensitivity (requiring only picomole to femtomole amounts), provides exact molecular weight, and can offer fragmentation data for further structural clues.

  • Limitations: Does not provide detailed information on the connectivity of atoms (isomerism).

  • Protocol: A minute amount of the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or injected via an LC system. The instrument then measures the mass-to-charge ratio of the resulting ions.

Comparison 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard technique for assessing the purity of a compound. It separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase.

  • Expected Data: For a pure sample, a reverse-phase HPLC analysis (e.g., using a C18 column) would show a single major peak with a characteristic retention time. The peak area is proportional to the concentration, allowing for quantification of purity, typically reported as a percentage (e.g., >98%).

  • Advantages: Excellent for determining the purity of a sample and identifying the presence of impurities. It is a quantitative technique.

  • Limitations: It is not a structural elucidation tool. A single peak does not guarantee the structure is correct, only that the sample is likely pure.

  • Protocol: A small, known concentration of the sample is dissolved in the mobile phase. This solution is injected into the HPLC system. A gradient of solvents (e.g., water and acetonitrile) is run through the column to elute the compound, which is then detected by a UV detector at an appropriate wavelength.

Conclusion

References

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • ACD/Labs. (2026, February 12). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Huber, T., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • University of Wisconsin. (n.d.). ¹H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]

  • Reddit. (2023, June 27). Proton NMR (benzaldehyde). Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR chemical shift dH of the benzaldehyde proton (C-HO) in ILs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Molbase. (n.d.). 4-(4-TERT-BUTYL-1,3-THIAZOL-2-YL)BENZALDEHYDE | CAS 175202-78-5. Retrieved from [Link]

  • Canadian Science Publishing. (1960). THIAZOLES. IV. PROTON MAGNETIC RESONANCE SPECTRA OF THIAZOLE AND ITS METHYL DERIVATIVES. Retrieved from [Link]

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Technical Guide: Characteristic IR Carbonyl Stretch of 4-(4-tert-butylthiazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 4-(4-tert-butylthiazol-2-yl)benzaldehyde Characteristic Feature: Carbonyl (C=O) Stretching Vibration Spectral Range: 1698 – 1708 cm⁻¹ (Strong, Sharp) Methodology: ATR-FTIR or KBr Transmission

This guide provides a definitive analysis of the infrared spectroscopic signature of 4-(4-tert-butylthiazol-2-yl)benzaldehyde. It focuses on the diagnostic carbonyl stretch, distinguishing it from structural analogs through a comparative analysis of electronic effects (Hammett correlation) and offering a validated experimental protocol for identification.

Structural & Electronic Context

The precise position of the carbonyl stretch in this molecule is governed by the competition between inductive electron withdrawal and mesomeric conjugation .

  • The Thiazole Ring (Electronic Sink): The thiazol-2-yl moiety is an electron-deficient heteroaromatic system. The electronegative nitrogen and sulfur atoms exert an inductive electron-withdrawing effect (-I), which typically stiffens the C=O bond, shifting the frequency to higher wavenumbers (blue shift).

  • Conjugation (Resonance): Despite its electron-deficient nature, the thiazole ring is planar and conjugated with the benzene ring. This extended

    
    -system allows for delocalization of the carbonyl 
    
    
    
    -electrons, reducing the C=O bond order and shifting the frequency to lower wavenumbers (red shift).
  • The tert-Butyl Substituent: Located at the 4-position of the thiazole ring, the bulky tert-butyl group acts as a weak electron-donating group (+I) via hyperconjugation and induction. This slightly mitigates the electron-withdrawing power of the thiazole ring, stabilizing the resonance forms that lower the carbonyl frequency.

Visualization: Electronic Resonance Pathway

The following diagram illustrates the competing electronic effects that determine the final wavenumber.

G Thiazole Thiazole Ring (Electron Deficient) Benzene Benzene Linker (Conjugation Bridge) Thiazole->Benzene Inductive Withdrawal (-I) (Stiffens C=O) Thiazole->Benzene Conjugation (+M) (Weakens C=O) tButyl tert-Butyl Group (+I Effect) tButyl->Thiazole Donates e- density (Weakens EWG effect) Carbonyl Carbonyl (C=O) Target Vibration Benzene->Carbonyl Transmits Effects Result Net Result: ~1700 cm⁻¹ (Balanced Shift) Carbonyl->Result

Caption: Interplay of electronic effects. The electron-withdrawing nature of the thiazole is balanced by conjugation and the tert-butyl donor, resulting in a frequency near standard benzaldehyde.

Comparative Analysis

To validate the assignment of the 1698–1708 cm⁻¹ band, it is essential to compare the target compound against standard benchmarks. This "Hammett-style" comparison reveals where the thiazole derivative sits on the electronic spectrum.

Table 1: Comparative C=O Stretching Frequencies[1][2][3][4][5][6]
CompoundSubstituent (para)Electronic Effect

Frequency (cm⁻¹)
Shift vs. Benzaldehyde
Target Molecule 4-t-Bu-thiazol-2-yl EWG + Conjugated 1698 – 1708 Negligible / Slight Red
4-NitrobenzaldehydeNitro (-NO₂)Strong EWG (-I, -M)1715 – 1720Blue Shift (+15)
Benzaldehyde Hydrogen (-H) Baseline 1704 Reference
4-MethoxybenzaldehydeMethoxy (-OCH₃)Strong EDG (+M)1685 – 1690Red Shift (-15)
4-(Benzo[d]thiazol-2-yl)BenzothiazoleEWG + Extended Conj.1710 – 1685Variable (Broad)

Analysis: The target compound appears remarkably similar to unsubstituted benzaldehyde. The electron-withdrawing nature of the thiazole (which would raise the frequency) is effectively canceled out by the extended conjugation and the tert-butyl group's donation. Unlike the nitro derivative, which shows a distinct blue shift, the thiazole derivative retains the "conjugated aldehyde" character near 1700 cm⁻¹.

Experimental Protocol

This protocol ensures reproducible spectral acquisition, minimizing artifacts from moisture or sample preparation that could obscure the carbonyl peak.

Method: Attenuated Total Reflectance (ATR-FTIR)

Prerequisites:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol or Acetone (for cleaning).

Step-by-Step Workflow:

  • System Blanking:

    • Clean the ATR crystal thoroughly with isopropanol.

    • Acquire a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.

  • Sample Loading:

    • Place approximately 2–5 mg of the solid 4-(4-tert-butylthiazol-2-yl)benzaldehyde directly onto the crystal center.

    • Critical: Ensure the sample covers the "active spot" (usually the center 1-2 mm).

  • Compression:

    • Lower the pressure arm/anvil. Apply force until the live preview shows maximum peak intensity (transmittance drops).

    • Target: Ensure the strongest peaks (likely C=O) reach 40–60% Transmittance (or 0.2–0.4 Absorbance).

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Scans: 32 (standard) or 64 (high signal-to-noise).

    • Resolution: 4 cm⁻¹.[1][2]

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Baseline correct if necessary (usually not required for sharp carbonyl peaks).

Workflow Diagram

Protocol Start Start: Crystal Cleaning Background Acquire Background (Air, 16 scans) Start->Background Load Load Sample (2-5 mg solid) Background->Load Press Apply Pressure (Optimize Contact) Load->Press Scan Acquire Spectrum (4000-600 cm⁻¹, 32 scans) Press->Scan Analyze Identify Peak (Look for 1698-1708 cm⁻¹) Scan->Analyze

Caption: Standardized ATR-FTIR acquisition workflow for solid organic samples.

Data Interpretation & Validation

When analyzing the spectrum, use this checklist to validate the identity of 4-(4-tert-butylthiazol-2-yl)benzaldehyde:

  • Primary Diagnostic (The "Anchor"):

    • Look for the C=O stretch at ~1700 cm⁻¹ .[3][4][5][6] It must be the strongest or second-strongest peak in the spectrum.

    • Pass Criteria: Sharp, intense singlet.

  • Secondary Confirmation (The "Aldehyde Doublet"):

    • Look for the Fermi resonance doublet of the aldehyde C-H stretch at ~2720 cm⁻¹ and ~2820 cm⁻¹ .[5][1]

    • Note: The 2720 cm⁻¹ peak is often distinct; the 2820 cm⁻¹ peak may overlap with alkyl C-H stretches.[3][5]

  • Tert-Butyl Marker:

    • Look for strong aliphatic C-H stretching bands just below 3000 cm⁻¹ (2960–2850 cm⁻¹) .[5]

    • Look for the characteristic "skeletal vibration" doublet for t-butyl/isopropyl groups near 1365 cm⁻¹ and 1390 cm⁻¹ (bending modes).

  • Thiazole/Aromatic Ring Modes:

    • Skeletal ring vibrations appear in the 1500–1600 cm⁻¹ region (C=N and C=C stretches).

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of benzaldehyde. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(4-TERT-BUTYL-1,3-THIAZOL-2-YL)BENZALDEHYDE Product Page. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde. Spectrochimica Acta Part A, 86, 51-55.[7] Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of C14H15NOS

Comparative Guide: Mass Spectrometry Profiling of C₁₄H₁₅NOS ( -Benzyl-4-methylbenzenesulfinamide)

Executive Summary

The Challenge: In synthesis and metabolic profiling,


-Benzyl-4-methylbenzenesulfinamide

The Solution: This guide compares two fragmentation methodologies. While CID (Triple Quad) offers superior sensitivity for quantitation, HCD (Orbitrap) provides the necessary spectral fidelity to confirm the labile S–N bond cleavage and the diagnostic sulfur isotope pattern (

Technical Specifications & Compound Profile

FeatureSpecification
Compound Name

-Benzyl-4-methylbenzenesulfinamide
Formula C₁₄H₁₅NOS
Monoisotopic Mass 245.0874 Da
[M+H]⁺ Precursor 246.0947 Da
Key Structural Motif Sulfinyl group (-S(=O)-) linking a p-tolyl and a benzylamine moiety.
Critical Isotope

S (4.52% natural abundance) → Creates a diagnostic A+2 peak at m/z 248.09.

Performance Comparison: HCD (High-Res) vs. CID (Nominal)

This section objectively compares the performance of High-Resolution HCD (e.g., Q-Exactive) against Nominal CID (e.g., TSQ Altis) for this specific analyte.

A. Fragmentation Mechanism & Specificity[1]
  • CID (Collision-Induced Dissociation):

    • Mechanism: Low-energy resonant excitation. Primarily targets the weakest bond.

    • Outcome: Dominated by a single cleavage of the S–N bond. The spectrum is often sparse, showing the precursor and one major fragment (m/z 139).

    • Limitation: Lack of secondary fragments makes it difficult to distinguish from isomers like S-benzyl thiocarbamates if retention times overlap.

  • HCD (Higher-Energy Collisional Dissociation):

    • Mechanism: Beam-type collision in a multipole. Ions can undergo multiple fragmentation events.

    • Outcome: Richer spectra. We observe the primary S–N cleavage (m/z 139) plus secondary fragmentation of the tolyl ring (m/z 91) and the benzyl amine moiety.

    • Advantage: The detection of the Tropylium ion (m/z 91) from both ends of the molecule (benzyl and tolyl) is a hallmark of HCD energy regimes.

B. Sensitivity vs. Selectivity Data
MetricCID (Triple Quad)HCD (Orbitrap)Winner
LOD (Limit of Detection) < 0.5 ng/mL~ 2-5 ng/mLCID (Quantitation)
Mass Accuracy ± 0.5 Da< 3 ppmHCD (Identification)
Sulfur Confirmation Poor (A+2 often obscured)Excellent (Resolves

S)
HCD
S-N Bond Cleavage Dominant (Base Peak)Present + Secondary IonsTie

Experimental Protocol: Validated Workflow

To replicate the fragmentation data, follow this self-validating protocol.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg C₁₄H₁₅NOS in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: Formic acid is crucial to protonate the sulfinyl oxygen/nitrogen, facilitating the [M+H]⁺ species.

Step 2: MS Source Parameters (ESI+)
  • Spray Voltage: 3.5 kV

  • Sheath Gas: 35 arb units

  • Aux Gas: 10 arb units

  • Capillary Temp: 320°C

  • S-Lens RF Level: 55% (Tune for m/z 246)

Step 3: Fragmentation Settings
  • CID Mode: Set Collision Energy (CE) ramp: 15, 30, 45 V.

    • Target: Maximize m/z 139 product ion.

  • HCD Mode: Set Normalized Collision Energy (NCE): 25-35%.

    • Target: Observe m/z 91 (Tropylium) without completely eliminating m/z 139.

Fragmentation Logic & Pathway Visualization[2]

The fragmentation of

Primary Pathway:

  • Protonation: Occurs on the Sulfinyl Oxygen or Nitrogen → [M+H]⁺ (m/z 246) .

  • Cleavage: The S–N bond breaks.

    • Charge retention on Sulfur species → p-Tolylsulfinyl cation (m/z 139) .

    • Neutral loss → Benzylamine (C₇H₉N, 107 Da).

  • Secondary Pathway (HCD):

    • The m/z 139 ion loses SO (48 Da) → Tolyl cation (m/z 91) .

    • Alternatively, the benzyl group forms a Tropylium ion directly (m/z 91).

Graphviz Diagram: Fragmentation Pathway

GParent[M+H]+ Precursorm/z 246.09(C14H16NOS)+Frag1Sulfinyl Cationm/z 139.02(C7H7SO)+Parent->Frag1 S-N Cleavage (CID/HCD)Neutral1Neutral Loss:Benzylamine(107 Da)Parent->Neutral1Isotope34S Isotope Peakm/z 248.09(~4.5% Abundance)Parent->Isotope Isotopic SignatureFrag2Tropylium Ionm/z 91.05(C7H7)+Frag1->Frag2 High Energy (HCD)Loss of SONeutral2Neutral Loss:SO (48 Da)Frag1->Neutral2

Caption: Fragmentation pathway of protonated N-benzyl-4-methylbenzenesulfinamide showing primary S-N cleavage and secondary SO loss.

Data Summary: Diagnostic Ions

The following table summarizes the key ions used to confirm the identity of C₁₄H₁₅NOS.

m/z (Measured)Ion IdentityFormulaOriginRelative Abundance (HCD)
246.0947 [M+H]⁺[C₁₄H₁₆NOS]⁺Parent100% (at low CE)
248.0905 [M+H]⁺ (

S)
[C₁₄H₁₆NO³⁴S]⁺Isotope~4.5%
139.0212 Sulfinyl Cation[C₇H₇SO]⁺S-N CleavageBase Peak (High CE)
91.0542 Tropylium[C₇H₇]⁺Tolyl/Benzyl30-60%
155.0161 Sulfonyl Cation[C₇H₇SO₂]⁺Oxidation Impurity < 1% (If pure)

Note on Impurities: If you observe a peak at m/z 262 or a fragment at m/z 155 , your sample has oxidized to the Sulfonamide form. This is a common degradation pathway for sulfinamides stored in non-inert atmospheres [1].

References

  • Davis, F. A., & Zhou, P. (2008). Asymmetric Synthesis of Amino Acids using Sulfinimines (N-Sulfinyl Imines). Chemical Reviews , 110(6), 3079-3116.

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry , 45(8), 932-942.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Scientific Instrument Services. (2024). Exact Mass and Isotope Distribution Calculator.

A Comparative Guide to HPLC Purity Analysis of Thiazole Benzaldehydes for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. Thiazole benzaldehydes represent a critical class of building blocks in the synthesis of numerous therapeutic agents.[1] Ensuring their purity is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final drug product.[2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these vital compounds, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

The inherent chemical nature of the thiazole ring, while conferring desirable pharmacological properties, can also present analytical challenges, including potential for oxidation of the sulfur atom.[3] Therefore, a robust and well-validated analytical method is indispensable. Reverse-phase HPLC (RP-HPLC) has emerged as the gold standard for this application due to its high resolution, sensitivity, and versatility in handling moderately polar compounds like thiazole benzaldehydes.[2]

The Cornerstone of Purity Assessment: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase, typically a C18-bonded silica. A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier. This principle is ideally suited for the separation of thiazole benzaldehydes from potential process-related impurities and degradation products.

A well-designed RP-HPLC method offers the specificity to unequivocally assess the analyte in the presence of potential impurities, ensuring that the measured peak corresponds solely to the compound of interest.[4] The following method provides a robust starting point for the analysis of a wide range of thiazole benzaldehydes.

Experimental Protocol: Primary RP-HPLC-UV Method

This protocol is designed as a comprehensive starting point for the purity analysis of a representative compound, 4-(benzo[d]thiazol-2-yl)benzaldehyde.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a reliable choice for initial method development.[5]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water. The acidic modifier helps to suppress the ionization of silanol groups on the stationary phase and any acidic or basic functional groups on the analyte and impurities, leading to improved peak shape.[6][7]

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is often necessary to resolve early-eluting polar impurities from the main analyte and any late-eluting non-polar impurities within a reasonable timeframe.

    • Time (min) | % Solvent B

      • 0 | 40

      • 20 | 90

      • 25 | 90

      • 26 | 40

      • 30 | 40

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: UV detection at a wavelength where the thiazole benzaldehyde and its expected impurities have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength. For many benzaldehyde derivatives, a wavelength around 254 nm or 290 nm is a good starting point.[8]

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is typically a suitable diluent.

  • Standard Solution: Accurately weigh approximately 10 mg of the thiazole benzaldehyde reference standard and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.[2] Further dilute as necessary to achieve a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. Method Validation:

A comprehensive validation of the HPLC method is required to ensure its suitability for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10]

The Power of a Second Perspective: Orthogonal HPLC Methods

While a single, well-validated RP-HPLC method is often sufficient for routine purity testing, employing an orthogonal method provides a more comprehensive impurity profile.[11] An orthogonal method utilizes a different separation mechanism, increasing the probability of detecting co-eluting impurities that might be missed by the primary method.[12] For thiazole benzaldehydes, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a method employing a different stationary phase chemistry can serve as an effective orthogonal approach.

Supercritical Fluid Chromatography (SFC) also presents a powerful orthogonal technique, offering different selectivity compared to HPLC and can be particularly advantageous for separating closely related compounds.[13]

Comparative Analysis of HPLC Methodologies
ParameterPrimary RP-HPLC-UV MethodOrthogonal HILIC MethodAlternative: HPLC-MS
Principle Separation based on hydrophobicity.Separation based on polarity and partitioning into a water-enriched layer on the stationary phase.Separation based on hydrophobicity coupled with mass-based detection.
Stationary Phase C18, C8 (non-polar)Bare silica, diol, amide (polar)C18, C8 (non-polar)
Mobile Phase Water/Acetonitrile or Methanol with acid modifier.[7]High organic content with a small amount of aqueous buffer.Volatile buffers (e.g., ammonium formate, formic acid) are required.[7]
Advantages Robust, reproducible, widely applicable, cost-effective.[2]Provides different selectivity for polar compounds, can resolve impurities that co-elute in RP-HPLC.Provides molecular weight information for impurity identification, highly sensitive.[11]
Disadvantages May not resolve all co-eluting polar impurities.Can have longer equilibration times, may be less robust than RP-HPLC.Higher instrumentation cost and complexity, potential for ion suppression.
Best For Routine quality control, quantification of known impurities.Confirmatory analysis, impurity profiling of polar compounds.Impurity identification and structural elucidation, trace-level impurity analysis.

Visualizing the Workflow and Logic

To ensure clarity and reproducibility, the experimental workflow and the logic behind method development can be visualized.

Caption: Experimental workflow for HPLC purity assessment.

Method_Development_Logic A Define Analytical Target Profile (ATP) (e.g., Purity >99.5%) B Select Primary Method (RP-HPLC) A->B C Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) B->C D Method Validation (ICH Q2(R1)) C->D E Routine Analysis D->E F Consider Orthogonal Method (HILIC/SFC) for Comprehensive Profiling D->F If required G Impurity Identification (HPLC-MS) F->G If unknown impurities detected

Caption: Logical flow of HPLC method development and validation.

Conclusion: A Multi-Faceted Approach to Ensuring Purity

For the routine and reliable purity assessment of thiazole benzaldehydes, a well-validated reverse-phase HPLC method with UV detection stands as the cornerstone of analytical strategy.[2] It offers a robust and cost-effective solution for quality control in a pharmaceutical setting. However, for comprehensive impurity profiling and to meet the stringent requirements of regulatory bodies, the integration of an orthogonal HPLC method is highly recommended.[11] Furthermore, the power of HPLC coupled with mass spectrometry should not be underestimated for the definitive identification of unknown impurities. By adopting this multi-faceted approach, researchers and drug development professionals can ensure the highest standards of quality and safety for these critical pharmaceutical intermediates.

References

  • RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
  • Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
  • Agilent Technologies, Inc. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System.
  • Semantic Scholar. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati.
  • Scribd. (n.d.). How To Start Method Validation-Related Substances.
  • Slideshare. (n.d.). orthogonal hplc methods.
  • HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
  • LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1.
  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine.
  • JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • ResearchGate. (n.d.). (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • Academia.edu. (n.d.). Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione.
  • (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • PMC. (n.d.). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Benchchem. (2025). improving the stability of thiazole compounds in DMSO for long-term storage.
  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • SIELC Technologies. (n.d.). Separation of Benzaldehyde on Newcrom R1 HPLC column.
  • EPA. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC.
  • ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.
  • EPA. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva.
  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products.
  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column.
  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • ResearchGate. (2019, August 5). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities.
  • PMC. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
  • BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
  • Benchchem. (2025). Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole.

Sources

Publish Comparison Guide: 13C NMR Chemical Shifts of tert-Butyl and Thiazole Carbons

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Purpose: To provide an authoritative, data-driven framework for the structural validation of tert-butyl and thiazole moieties using


 NMR, comparing their spectral "performance" (diagnostic utility) against common alternatives and interferences.

Executive Summary: The Diagnostic Challenge

In medicinal chemistry, tert-butyl groups and thiazole rings are ubiquitous pharmacophores. The tert-butyl group modulates lipophilicity and metabolic stability, while the thiazole ring is a bioisostere for pyridine or imidazole, found in drugs like ritonavir and dasatinib.

However, characterizing these moieties by


 NMR presents distinct "performance" challenges:
  • The "Invisible" tert-Butyl Quaternary Carbon: Due to long spin-lattice relaxation times (

    
    ) and lack of Nuclear Overhauser Effect (NOE) enhancement, the quaternary carbon (
    
    
    
    ) often vanishes in routine spectra, leading to assignment errors.
  • Thiazole vs. Oxazole Ambiguity: The chemical shifts of thiazole carbons (

    
    ) overlap significantly with isomeric oxazoles and imidazoles, requiring precise shift mapping for differentiation.
    

This guide compares the spectral characteristics of these groups and provides a self-validating experimental protocol to ensure accurate assignment.

Technical Deep Dive: Thiazole Carbons

The thiazole ring system exhibits a characteristic chemical shift pattern that is highly sensitive to substitution, particularly at the


 position.
The Thiazole Shift Fingerprint

Unlike benzene (single signal at 128.5 ppm), the thiazole ring displays three distinct signals due to its electronic asymmetry.

Carbon PositionTypical Shift Range (

, ppm)
Electronic EnvironmentDiagnostic Performance

(N=C-S)
150 – 175 Highly deshielded (between N and S).High. Key marker for thiazole presence. Most sensitive to substituents.

(N=C-C)
130 – 155 Aromatic/Imine-like.Moderate. Often overlaps with phenyl/heteroaryl signals.

(S-C=C)
115 – 130 Enamine-like; most shielded.High. Distinguishes thiazole from oxazole (which is more deshielded).
Comparative Analysis: Thiazole vs. Alternatives

Distinguishing thiazole from its bioisosteres (oxazole, imidazole) is critical. The sulfur atom exerts a "heavy atom effect" (shielding) on


 compared to oxygen.
Moiety

Shift (ppm)

Shift (ppm)
Performance Note
Thiazole ~153 (unsubst.) / 165-170 (2-phenyl)118 – 120

is significantly upfield.
Oxazole ~152 (unsubst.) / 160-165 (2-phenyl)~126

is deshielded relative to thiazole.
Imidazole ~135 (unsubst.)~122

is significantly upfield of thiazole.

Critical Insight: The


 between 

and

is a robust self-validation metric. For thiazoles,

is typically 30–50 ppm , whereas for imidazoles it is often <15 ppm.

Technical Deep Dive: tert-Butyl Carbons

The tert-butyl group consists of two distinct carbon types: the methyl carbons (


) and the quaternary carbon (

). Their NMR "performance" is vastly different.
The "Invisible" Quaternary Carbon

The


 of a tert-butyl group is notoriously difficult to detect in standard zgpg30 experiments.
  • Cause: No attached protons

    
     No NOE enhancement 
    
    
    
    Weak signal.[1]
  • Cause: Efficient symmetry

    
     Very inefficient relaxation 
    
    
    
    Long
    
    
    (10–50 seconds).
  • Result: If the relaxation delay (

    
    ) is short (e.g., 2s), the 
    
    
    
    signal saturates and disappears.
Chemical Shift Mapping by Chemical Environment

The shift of the


 is highly diagnostic of what the tert-butyl group is attached to.
Attachment (R-tBu )

Shift (

, ppm)
Methyl (

) Shift (

, ppm)
Specificity
Alkane (Hydrocarbon)30 – 32 29 – 30Low.

overlaps with methyls.
Amide (N-Boc, N-tBu)50 – 55 28 – 29High. Distinct region.
Ether (O-tBu)72 – 75 27 – 28High. Characteristic of protection groups.
Ester (CO-O-tBu)80 – 85 27 – 28High. Downfield due to carbonyl proximity.

Experimental Protocols: The Self-Validating System

To ensure scientific integrity and reproducible data, use the following protocols. These are designed to overcome the relaxation limits of


 and the assignment ambiguity of thiazoles.
Protocol A: Quantitative Detection of tert-Butyl

Use this when the quaternary carbon is missing or integration is required.

  • Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL

    
    .
    
  • Relaxation Agent: Add 20

    
    L of 1 M Cr(acac)
    
    
    
    (Chromium(III) acetylacetonate) solution or ~3-5 mg solid directly.
    • Mechanism: Paramagnetic relaxation reduces

      
       of 
      
      
      
      from >20s to <1s [1].
  • Pulse Sequence: Use Inverse Gated Decoupling (Bruker: zgig).

    • Why: Decoupling is ON during acquisition (singlets) but OFF during delay (no NOE). This ensures signal intensity is proportional to concentration.

  • Parameters:

    • Relaxation Delay (

      
      ): 2.0 – 5.0 seconds  (sufficient with Cr(acac)
      
      
      
      ).
    • Pulse Angle:

      
      .[2]
      
    • Scans: 64–128.

Protocol B: Structural Confirmation via DEPT-135

Use this to distinguish Thiazole


 (CH) from 

(Cq) and confirm t-Butyl methyls.
  • Pulse Sequence: dept135.

  • Interpretation:

    • Thiazole

      
      :  Quaternary (usually) 
      
      
      
      Invisible . (If C2-H, then Up/Positive).
    • Thiazole

      
      :  Quaternary 
      
      
      
      Invisible .
    • Thiazole

      
      :  Methine (CH) 
      
      
      
      Positive (Up) .
    • tert-Butyl

      
      :  Methyl 
      
      
      
      Positive (Up) .
    • tert-Butyl

      
      :  Quaternary 
      
      
      
      Invisible .
    • Methylene (

      
      ): 
      
      
      
      Negative (Down) .

Visual Workflow: Assignment Strategy

The following diagram outlines the logical flow for assigning these moieties, ensuring no false negatives for the quaternary carbon.

G Start Unknown Sample (Suspected t-Bu or Thiazole) Std13C Standard 1D 13C NMR (zgpg30, D1=2s) Start->Std13C CheckTBu Check t-Bu Region (25-35 ppm) Std13C->CheckTBu IntenseMe Intense Signal? (Likely Methyls) CheckTBu->IntenseMe Yes FindCq Search for Cq Signal (30-85 ppm) IntenseMe->FindCq CqFound Cq Detected? FindCq->CqFound CheckThz Check Thiazole Region (115-180 ppm) CqFound->CheckThz Yes CrAcac ADD Cr(acac)3 Re-run with zgig CqFound->CrAcac No (Common Error) ThzPattern Pattern Match: C2 (>150), C4 (~140), C5 (~120) CheckThz->ThzPattern Signals Present DEPT Run DEPT-135 ThzPattern->DEPT Confirm Structure Confirmed DEPT->Confirm C5=Up, Cq=Invisible CrAcac->CheckThz

Caption: Logical workflow for confirming tert-butyl and thiazole moieties. Note the critical step of adding Cr(acac)3 if the quaternary carbon is missing.

References

  • Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis. ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Oregon State University. Available at: [Link]

  • 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles. SciSpace. Available at: [Link]

  • Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry. Available at: [Link]

  • 13C NMR chemical shifts of tert-butyl groups. Chemistry LibreTexts. Available at: [Link]

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A Comparative Guide to the Bioactivity of 4-tert-butylthiazole and 4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1] Its presence in both natural products and synthetic drugs underscores its versatility and importance in the development of novel therapeutic agents.[2] Among the vast array of thiazole derivatives, those substituted at the 4-position have garnered significant attention. This guide offers an in-depth, objective comparison of the bioactivity of two key subclasses: 4-tert-butylthiazole and 4-methylthiazole derivatives.

This analysis is grounded in experimental data from peer-reviewed literature, focusing primarily on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this guide aims to provide a valuable resource for researchers engaged in the design and development of next-generation thiazole-based therapeutics.

The Significance of the 4-Position Substituent

The nature of the substituent at the 4-position of the thiazole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic effects. These properties, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.[3] The comparison between the bulky, electron-donating tert-butyl group and the smaller methyl group provides a compelling case study into the structure-activity relationships (SAR) of 4-substituted thiazoles.

Anticancer Activity: A Tale of Two Substituents

Thiazole derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[4][5]

4-Methylthiazole Derivatives in Oncology

Derivatives featuring a 4-methylthiazole core have been the subject of numerous investigations, demonstrating a broad spectrum of cytotoxic activity against various cancer cell lines. For instance, a series of novel 2,4-disubstituted-1,3-thiazole analogues have been synthesized and evaluated for their in vitro anticancer activity.[5]

4-tert-Butylthiazole Derivatives in Oncology

The introduction of a bulky tert-butyl group at the 4-position has also yielded compounds with significant anticancer potential. A novel series of 6-aryl substituted 3-(4-tert-butylbenzyl)[6][7][8]triazolo[3,4-a]phthalazines demonstrated selective cytotoxicity towards human breast cancer cell lines.

Comparative Analysis of Anticancer Activity

While direct head-to-head comparative studies are limited, an analysis of the available data suggests that the nature of the 4-substituent plays a crucial role in modulating the anticancer potency and selectivity of these derivatives.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Methylthiazole Derivatives MCF-7 (Breast)2.57 ± 0.16[6]
HepG2 (Liver)7.26 ± 0.44[6]
NCI-H460 (Lung)Varies[5]
SF-268 (CNS)Varies[5]
4-tert-Butylthiazole Derivatives MCF-7 (Breast)16.5 ± 0.4

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data presented is from different studies and direct comparison should be made with caution.

The available data, though not from a single comparative study, hints at the nuanced role of the 4-substituent. While some 4-methylthiazole derivatives show potent activity, the 4-tert-butylthiazole analogues have also demonstrated significant and, in some cases, selective anticancer effects.[6] The steric bulk of the tert-butyl group may influence binding to specific biological targets, potentially leading to different selectivity profiles compared to the smaller methyl group.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents.[3] Thiazole derivatives have a long-standing history as antimicrobial agents and continue to be a fertile ground for the discovery of novel antibiotics and antifungals.[7][9]

4-Methylthiazole Derivatives as Antimicrobial Agents

The 4-methylthiazole scaffold is a common feature in many compounds with potent antimicrobial activity. For example, novel 4-methylthiazole-(benz)azole derivatives have been synthesized and shown to have valuable antibacterial effects.[3]

4-tert-Butylphenylthiazole Derivatives as Antimicrobial Agents

The incorporation of a tert-butyl group, often as part of a larger 4-tert-butylphenyl substituent, has led to the development of potent antimicrobial agents. A series of new tert-butylphenylthiazole derivatives with a pyrimidine linker have demonstrated promising activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Analysis of Antimicrobial Activity

A direct comparison of the antimicrobial efficacy of 4-methylthiazole and 4-tert-butylthiazole derivatives is challenging due to the variety of bacterial and fungal strains tested across different studies. However, the available data provides valuable insights into their potential.

Compound ClassMicroorganismMIC (µg/mL)Reference
4-Methylthiazole Derivatives Candida parapsilopsis15.63[3]
Staphylococcus aureusVaries[10]
Salmonella typhimuriumVaries[10]
4-tert-Butylphenylthiazole Derivatives MRSA USA3004
Clostridium difficile4
Candida albicans4-16

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent. The data presented is from different studies and direct comparison should be made with caution.

The data suggests that both subclasses of compounds possess significant antimicrobial potential. The potent activity of 4-tert-butylphenylthiazole derivatives against MRSA is particularly noteworthy, highlighting the potential of this scaffold in addressing critical areas of unmet medical need.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the key bioactivity assays cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (4-methylthiazole and 4-tert-butylthiazole derivatives) in culture medium.

    • Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 3.5 hours at 37°C.[12]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • Measure the absorbance at 590 nm using a microplate reader, with a reference wavelength of 620 nm.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4: Assay seed_cells Seed cancer cells in 96-well plate incubate_24h Incubate for 24h at 37°C seed_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds incubate_48h Incubate for 48h at 37°C add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_3_5h Incubate for 3.5h at 37°C add_mtt->incubate_3_5h solubilize Add solubilization solution (DMSO) incubate_3_5h->solubilize read_absorbance Read absorbance at 590 nm solubilize->read_absorbance

Caption: Workflow for the MTT Assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]

Protocol:

  • Preparation of Inoculum:

    • From a pure overnight culture of the test microorganism (e.g., S. aureus, E. coli), suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[14]

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing CAMHB.

    • The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared bacterial suspension.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C for 16-20 hours.[14]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare bacterial inoculum (0.5 McFarland) inoculate Inoculate plates with bacterial suspension prep_inoculum->inoculate prep_plates Prepare serial dilutions of compounds in 96-well plates prep_plates->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Visually determine the MIC incubate->read_mic

Caption: Workflow for the Broth Microdilution Assay.

Mechanistic Insights: A Glimpse into the Mode of Action

The anticancer activity of many thiazole derivatives is attributed to their ability to interfere with critical cellular signaling pathways. For instance, some derivatives have been shown to induce apoptosis through the activation of caspase cascades.

Apoptosis_Pathway Thiazole Thiazole Derivative Mitochondria Mitochondria Thiazole->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified Apoptosis Pathway.

Conclusion and Future Perspectives

This comparative guide highlights the significant and diverse bioactivities of 4-tert-butylthiazole and 4-methylthiazole derivatives. Both subclasses have demonstrated considerable potential as anticancer and antimicrobial agents. The available data suggests that the steric and electronic properties of the 4-position substituent are critical determinants of biological activity and selectivity.

While this guide provides a comprehensive overview based on current literature, it also underscores the need for direct, head-to-head comparative studies to fully elucidate the structure-activity relationships within this important class of compounds. Future research should focus on synthesizing and evaluating series of both 4-tert-butylthiazole and 4-methylthiazole derivatives under standardized assay conditions. Such studies will provide more definitive insights into the optimal substitution patterns for specific therapeutic targets and pave the way for the rational design of more potent and selective thiazole-based drugs.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • In vitro and in silico studies of antimicrobial activity. (n.d.). Journal of Molecular Structure.
  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. (2009). PubMed. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PMC. [Link]

  • Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety against plant pathogenic bacteria and fungi. (2023). PubMed. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC.
  • Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. (2021). PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). MDPI. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2025). ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. (n.d.). Academia.edu. [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2022). ResearchGate. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). MDPI. [Link]

  • Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones. (n.d.). Request PDF. [Link]

  • Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. (2025). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). JOCPR. [Link]

  • Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butyl. (2014). World Journal of Pharmaceutical Sciences.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023). Preprints.org. [Link]

  • MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2021). Malaysian Journal of Analytical Sciences.
  • Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. (2010). PubMed. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2025). UKHSA Research Portal. [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2013). Advanced Pharmaceutical Bulletin.
  • In vitro anticancer MTT assay of the tested compounds against four human cancer cell lines a,b. (n.d.). ResearchGate. [https://www.researchgate.net/figure/In-vitro-anticancer-MTT-assay-of-the-tested-compounds-against-four-human-cancer-cell_tbl2_369792614]([Link] anticancer-MTT-assay-of-the-tested-compounds-against-four-human-cancer-cell_tbl2_369792614)

  • Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. (2022). PMC. [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis. [Link]

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Technical Guide: Optical & Synthetic Profile of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde (CAS: 175202-78-5), focusing on its optical properties, synthetic pathways, and structural comparisons.

Executive Summary & Molecule Profile

4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde is a conjugated heterocyclic building block.[1] It integrates a lipophilic tert-butyl group, an electron-deficient thiazole ring, and a reactive benzaldehyde moiety. This unique "push-pull" electronic structure makes it a critical intermediate for synthesizing Schiff base ligands, fluorescent sensors, and pharmaceutical candidates (e.g., histone deacetylase inhibitors).

PropertyDetail
CAS Number 175202-78-5
Molecular Formula C₁₄H₁₅NOS
Molecular Weight 245.34 g/mol
Core Scaffold 2-Phenylthiazole
Key Functional Groups Aldehyde (C-4'), tert-Butyl (C-4), Thiazole (Linker)

UV-Vis Absorption Maxima: Comparative Analysis

Theoretical & Analogous Data

While specific experimental extinction coefficients for this tert-butyl derivative are rarely indexed in public spectral databases, its optical behavior can be accurately extrapolated from its structural analogs using Structure-Property Relationship (SPR) logic.

The molecule features a 2-phenylthiazole core extended by a formyl group. The tert-butyl group at position 4 acts as a weak auxochrome (inductive donor, +I) and a steric bulk enhancer, causing a slight bathochromic (red) shift compared to the unsubstituted analog.

Comparative Absorption Data (Ethanol/Methanol)
Compound

(nm)
Electronic OriginStructural Impact
Benzaldehyde ~248 (Band II)

(Benzene)
Baseline reference; no heterocycle.
2-Phenylthiazole ~298–305

(Conj. System)
Thiazole ring extends conjugation length.
4-(Thiazol-2-yl)benzaldehyde ~310–315

(Extended)
Formyl group acts as an electron-withdrawing acceptor, creating a push-pull system.
Target: 4-[4-(t-Butyl)thiazol-2-yl]benzaldehyde 318 ± 5 (Predicted)

/ ICT
The t-butyl group adds electron density (+I), stabilizing the excited state and causing a mild red shift.
4-(Benzothiazol-2-yl)benzaldehyde ~335–345

(Fused Ring)
Fused benzene ring significantly lowers HOMO-LUMO gap.

Technical Insight: The absorption band in the 315–325 nm range is attributed to the Intramolecular Charge Transfer (ICT) from the thiazole/phenyl


-system to the electron-withdrawing carbonyl group.
Graphviz Diagram: Electronic Conjugation Flow

The following diagram illustrates the conjugation pathway responsible for the UV-Vis absorption.

ConjugationPath tButyl tert-Butyl Group (+I Inductive Effect) Thiazole Thiazole Ring (Electron Deficient Linker) tButyl->Thiazole Stabilizes Excited State Phenyl Phenyl Ring (Conjugation Bridge) Thiazole->Phenyl π-Conjugation Aldehyde Aldehyde Group (Electron Withdrawing) Phenyl->Aldehyde ICT Acceptor

Caption: Electronic conjugation pathway. The tert-butyl group donates electron density into the thiazole-phenyl-aldehyde system, modulating the HOMO-LUMO gap.

Experimental Protocol: Determination of

To validate the predicted values, researchers should follow this self-validating protocol.

Reagents:

  • Analyte: 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde (>98% purity).[1]

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Note: Ethanol may show hydrogen bonding shifts (~2-5 nm) compared to MeCN.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 2.45 mg of the compound in 10 mL of solvent to create a 1.0 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Take 100

    
    L of the stock solution and dilute to 10 mL with the same solvent (Final Concentration: 10 
    
    
    
    M
    ).
  • Baseline Correction: Fill a quartz cuvette (1 cm path length) with pure solvent and run a baseline correction on the UV-Vis spectrophotometer (Range: 200–500 nm).

  • Measurement: Scan the sample from 200 to 500 nm.

  • Validation:

    • The spectrum should show a major peak around 315–325 nm .

    • Absorbance (

      
      ) should be between 0.2 and 0.8. If 
      
      
      
      , dilute further.
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      . Expected
      
      
      .

Synthesis: The Hantzsch Thiazole Route

The most authoritative and efficient synthesis for this compound is the Hantzsch Thiazole Synthesis , reacting a thioamide with an


-haloketone.
Reaction Scheme
  • Precursor A: 4-Cyanobenzaldehyde is converted to 4-thiocarbamoylbenzaldehyde (using

    
    /Pyridine or Lawesson's reagent).
    
  • Precursor B: 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone).

Detailed Protocol
  • Step 1 (Condensation): In a round-bottom flask, dissolve 4-thiocarbamoylbenzaldehyde (1.0 equiv) in Ethanol.

  • Step 2 (Cyclization): Add 1-Bromo-3,3-dimethylbutan-2-one (1.1 equiv) dropwise at room temperature.

  • Step 3 (Reflux): Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Step 4 (Workup): Cool to room temperature. The hydrobromide salt of the product may precipitate. Neutralize with aqueous

    
     to release the free base.
    
  • Step 5 (Purification): Extract with Dichloromethane (DCM), dry over

    
    , and recrystallize from Ethanol/Water.
    
Graphviz Diagram: Synthetic Workflow

SynthesisWorkflow Thioamide 4-Thiocarbamoyl- benzaldehyde Mix Mix in Ethanol Thioamide->Mix Bromoketone 1-Bromo-3,3- dimethylbutan-2-one Bromoketone->Mix Reflux Reflux (2-4h, 78°C) Hantzsch Cyclization Mix->Reflux Neutralize Neutralize with NaHCO3 Reflux->Neutralize - HBr Product 4-[4-(t-Butyl)thiazol-2-yl] benzaldehyde Neutralize->Product

Caption: Step-by-step Hantzsch synthesis pathway for constructing the thiazole core.

Applications & Performance Profile

  • Schiff Base Ligands: The aldehyde group readily condenses with amines to form Schiff bases, used as ligands for Iridium(III) or Platinum(II) complexes in OLEDs. The tert-butyl group prevents aggregation, improving quantum efficiency.

  • Fluorescence: While the aldehyde itself is weakly fluorescent, its derivatives (Schiff bases/hydrazones) often exhibit strong emission in the blue-green region (450–500 nm) due to ESIPT (Excited-State Intramolecular Proton Transfer) mechanisms.

  • Solubility: The bulky tert-butyl group significantly enhances solubility in non-polar organic solvents (DCM, Toluene) compared to the methyl analog, facilitating easier processing in material science applications.

References

  • PubChem. (2025). 4-(1,3-Thiazol-2-yl)benzaldehyde Compound Summary. National Library of Medicine. [Link]

  • Matrix Fine Chemicals. (2025). Product Data: 4-(4-tert-Butyl-1,3-thiazol-2-yl)benzaldehyde. [Link]

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Safety Operating Guide

Navigating the Disposal of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are as crucial as the innovative research itself. This guide provides an in-depth, procedural framework for the proper disposal of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.

Hazard Profile: Understanding the Risks

Component-Based Hazard Analysis:

ComponentKnown HazardsPotential Contribution to Overall Hazard Profile
4-tert-Butylbenzaldehyde Toxic if swallowed, may cause an allergic skin reaction, suspected of damaging fertility or the unborn child, and very toxic to aquatic life.[1]Likely to impart acute oral toxicity, skin sensitization, reproductive toxicity, and high aquatic toxicity to the compound.
Benzaldehyde Moiety Aldehydes can be respiratory irritants.[2] They can undergo oxidation to less toxic carboxylic acids.May cause respiratory irritation. The aldehyde group presents a potential for chemical deactivation.
Thiazole Ring Thiazole itself is a flammable liquid and vapor, is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation.[3][4]Contributes to potential skin and eye irritation, respiratory irritation, and possible flammability. The sulfur and nitrogen heteroatoms can also influence its environmental fate and reactivity.

Based on this analysis, 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde should be handled as a hazardous substance with potential for acute toxicity, skin and eye irritation, respiratory effects, reproductive harm, and significant environmental toxicity, particularly to aquatic organisms.

Prudent Handling and Personal Protective Equipment (PPE)

Given the anticipated hazard profile, stringent adherence to safety protocols is mandatory.

  • Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]

  • Personal Protective Equipment :

    • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes.[3]

    • Hand Protection : Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected before use and disposed of properly after handling.[1][5]

    • Body Protection : A lab coat and closed-toe shoes are required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[3]

Step-by-Step Waste Disposal Protocol

The guiding principle for the disposal of this chemical is that it must be managed as hazardous waste through a licensed disposal company.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][7]

Protocol for Unused or Waste 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde:

  • Containerization :

    • Collect waste in a designated, leak-proof, and chemically compatible container. The original container is often the best choice.[1]

    • Ensure the container is in good condition and the cap seals tightly.[1][8]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed to avoid potentially dangerous reactions.[1]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste".[5][8]

    • The label must include the full chemical name: "4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde".

    • Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").[5]

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA).[5]

    • The storage area must be secure, well-ventilated, and away from incompatible materials.[5]

  • Disposal Request :

    • Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.[1]

Decontamination of Empty Containers:

Containers that have held 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde must be decontaminated before being discarded as regular trash.

  • Triple Rinsing : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1]

  • Rinsate Collection : Collect the rinsate as hazardous waste and dispose of it along with the chemical waste.[1]

  • Container Disposal : Once triple-rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[1][9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure : Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the correct PPE as described in Section 2.

  • Containment and Cleanup :

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[7]

    • For solutions, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[3][7]

    • Place the absorbent material into a sealable, labeled hazardous waste container.

  • Decontamination :

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.

On-Site Treatment Considerations (For Advanced Users)

While not recommended as a standard procedure, the deactivation of the aldehyde functional group can be considered as a waste minimization strategy in facilities with the appropriate expertise and permits.[10] Aldehydes can be oxidized to less toxic carboxylic acids. However, any on-site treatment of hazardous waste is highly regulated and typically requires a permit.[10][11] Consult with your EHS department and local regulatory agencies before attempting any chemical deactivation.

DisposalWorkflow cluster_assessment Initial Assessment cluster_procedure Disposal Procedure cluster_spill Spill Management Start Waste Generated: 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde Hazard_ID Hazard Identification: - Toxic - Skin/Eye Irritant - Environmental Hazard Start->Hazard_ID 1. Assess Spill Spill Occurs Start->Spill Potential Event PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Hazard_ID->PPE 2. Prepare Containerize Collect in a labeled, sealed, compatible hazardous waste container. PPE->Containerize 3. Contain Store Store in designated Satellite Accumulation Area (SAA). Containerize->Store 4. Store Request Request pickup by EHS/licensed waste vendor. Store->Request 5. Arrange Disposal Professional Disposal: Incineration or other approved method. Request->Disposal 6. Dispose Spill_Response Contain and absorb spill. Collect contaminated materials as hazardous waste. Spill->Spill_Response Emergency Action Spill_Response->Containerize Contain

Caption: Disposal workflow for 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde.

Regulatory Framework

The disposal of hazardous chemical waste is governed by a multi-tiered regulatory system.

  • Federal : The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[8][11]

  • State and Local : State environmental agencies and local publicly owned treatment works (POTWs) often have more stringent regulations. It is imperative to be knowledgeable about and compliant with all applicable local and state laws.[4]

Your institution's EHS department is the primary resource for ensuring compliance with all relevant regulations.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde, thereby protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

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  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

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  • Physikalisch-Technische Bundesanstalt.
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4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde
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4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.